ML267
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18ClF6N5O3S |
|---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H17ClF3N5OS.C2HF3O2/c1-27-12-2-3-22-14(9-12)24-16(28)26-6-4-25(5-7-26)15-13(18)8-11(10-23-15)17(19,20)21;3-2(4,5)1(6)7/h2-3,8-10H,4-7H2,1H3,(H,22,24,28);(H,6,7) |
InChI Key |
JYBCQVLONAEAQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)NC(=S)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Potent Bacterial Phosphopantetheinyl Transferase Inhibitor: A Technical Guide to the Mechanism of Action of ML267
For Immediate Release
Gaithersburg, MD – In the ongoing battle against antibiotic resistance, the novel small molecule ML267 has emerged as a significant focus of research. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.
Core Mechanism of Action: Inhibition of a Key Post-Translational Modification
This compound exerts its bactericidal effects by targeting and inhibiting a critical enzymatic process in bacteria: the post-translational modification of carrier proteins by phosphopantetheinyl transferases (PPTases). Specifically, this compound is a potent inhibitor of Sfp-type PPTase and also demonstrates inhibitory activity against AcpS-type PPTase, albeit at lower potency.[1][2][3][4]
PPTases are essential for the activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are integral components of fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs).[5][6] These synthases are responsible for the production of a wide range of vital cellular components, including fatty acids for bacterial membranes and various virulence factors.[1][5]
By inhibiting Sfp and AcpS PPTases, this compound effectively blocks the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a conserved serine residue on the ACPs and PCPs. This modification is a prerequisite for the carrier proteins to become active (holo-form) and participate in their respective biosynthetic pathways. The inaction of these pathways disrupts cellular homeostasis and attenuates the production of essential metabolites and virulence factors, ultimately leading to bacterial cell death.[6] This targeted mechanism of action makes this compound a promising candidate for a new class of antibiotics.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Sfp-PPTase.
| Target Enzyme | IC50 (µM) |
| Sfp-PPTase | 0.29[1][3][4] |
| AcpS-PPTase | 8.1[1][3][4] (also reported as 6.93[1]) |
Signaling Pathway and Cellular Consequences
The inhibition of PPTases by this compound initiates a cascade of downstream effects that compromise bacterial viability. A simplified representation of this signaling pathway is depicted below.
Caption: Mechanism of action of this compound, from enzyme inhibition to cellular death.
Experimental Protocols
The discovery and characterization of this compound were facilitated by a series of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.
Quantitative High-Throughput Screening (qHTS) for Sfp- and AcpS-PPTase Inhibition
This assay was central to the identification of this compound from a large compound library.
Objective: To identify and quantify the inhibitory activity of compounds against Sfp- and AcpS-PPTases.
Principle: The assay measures the rate of a fluorescence-based reaction catalyzed by the respective PPTase. Inhibition of the enzyme results in a decreased rate of fluorescence change.
Materials:
-
Sfp-PPTase or AcpS-PPTase
-
Coenzyme A (CoA) substrate
-
Apo-carrier protein (ACP or PCP)
-
Fluorescently labeled peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
1536-well microplates
-
Test compounds (including this compound) and DMSO for controls
Procedure:
-
Dispense a small volume (e.g., 5 µL) of enzyme solution into each well of a 1536-well plate.
-
Add test compounds at various concentrations using a pin tool or acoustic dispenser. For control wells, add DMSO.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate mixture containing CoA and the fluorescently labeled peptide.
-
Immediately measure the initial fluorescence intensity using a plate reader.
-
Incubate the plate at room temperature for a specific duration (e.g., 30-60 minutes).
-
Measure the final fluorescence intensity.
-
Calculate the reaction rate for each well and determine the percent inhibition for each compound concentration.
-
Fit the concentration-response data to a suitable model to determine the IC50 value.
Label-Free Gel-Based Assay for Phosphopantetheinylation
This assay provides a direct visualization of the inhibition of carrier protein activation.
Objective: To confirm the inhibitory effect of this compound on the phosphopantetheinylation of a carrier protein.
Principle: The addition of the 4'-phosphopantetheinyl group to an apo-carrier protein results in a change in its molecular weight and/or conformation, leading to a mobility shift on a polyacrylamide gel.
Materials:
-
Sfp-PPTase
-
Apo-acyl carrier protein (apo-ACP)
-
Coenzyme A (CoA)
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Set up reaction mixtures containing Sfp-PPTase, apo-ACP, and CoA in the reaction buffer.
-
To the test samples, add this compound at various concentrations. Include a no-inhibitor control.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analyze the gel for the presence of the higher molecular weight holo-ACP, indicating a successful reaction, and the persistence of the lower molecular weight apo-ACP in the presence of the inhibitor.
Experimental Workflow for this compound Discovery and Validation
The identification of this compound as a potent PPTase inhibitor followed a systematic and rigorous workflow, from initial high-throughput screening to detailed mechanistic studies.
Caption: The discovery and validation workflow for this compound.
Conclusion
This compound represents a promising new class of antibacterial agents with a well-defined mechanism of action.[1] Its potent and selective inhibition of bacterial phosphopantetheinyl transferases disrupts essential biosynthetic pathways, leading to bacterial cell death. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers working to advance our understanding of this and other novel antibacterial compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sfp-Type 4′-Phosphopantetheinyl Transferase Is Indispensable for Fungal Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antibacterial Spectrum of ML267
This technical guide provides a comprehensive overview of the antibacterial properties of this compound, a novel small molecule inhibitor. The information presented herein is intended to support further research and development efforts in the field of antibacterial drug discovery.
Core Mechanism of Action
This compound functions as a potent inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme crucial for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1][2][3] This inhibition of a key metabolic pathway is essential for the viability and virulence of several bacterial species.[1] this compound has demonstrated nanomolar antagonistic activity against Sfp-PPTase and also inhibits AcpS-PPTase, albeit at a lower potency.[1][2] Notably, this compound shows no inhibitory activity against the human PPTase orthologue, suggesting a favorable selectivity profile.[3]
Caption: Mechanism of action of this compound as an inhibitor of Sfp-type PPTase.
Antibacterial Spectrum
This compound exhibits a targeted antibacterial spectrum, with notable activity against Gram-positive bacteria.[1] Its efficacy has been demonstrated against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Conversely, testing against Gram-negative bacteria and fungal pathogens has shown a more limited scope of activity, which may be attributed to factors such as the formidable outer membrane of Gram-negative organisms or efflux pump mechanisms.[1][3]
Quantitative Antibacterial Activity
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.[4][5][6]
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Resistant) | Gram-Positive | 3.4 | [1] |
| Bacillus subtilis 168 | Gram-Positive | Not specified, but noted as a 38-fold improvement in potency over a reference compound. | [1] |
| Bacillus subtilis HM489 | Gram-Positive | Not specified, but noted as having enhanced susceptibility due to genetic modification. | [1] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the antibacterial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using a broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[7]
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[7] This creates a gradient of decreasing concentrations of the compound across the plate.[7]
-
Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration, typically 0.5 McFarland standard.[7] This standardized inoculum is then further diluted and added to each well of the microtiter plate.
-
Controls:
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism, typically 37°C for 18-24 hours.[7]
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity.[7] The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.[4][5][6] This can be confirmed by measuring the absorbance using a spectrophotometer.[7]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Safety and Toxicological Profile
Preliminary toxicological assessments of this compound have been conducted to evaluate its suitability for further development.
-
Cytotoxicity: this compound was profiled for cytotoxicity against HepG2 cells and was found to be devoid of activity.[1]
-
Acute Toxicity: In vivo acute toxicity studies have been performed.[1]
-
Promiscuous Activity: The compound was tested against other thiol-sensitive assays, such as human GST A1-1, and showed no promiscuous activity.[1]
In Vitro ADME and In Vivo Pharmacokinetic Profile
This compound has undergone evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as in vivo pharmacokinetic (PK) studies.[1][3] The results of these studies suggest a promising profile, indicating the suitability of this compound for further testing in animal models of bacterial infection.[1]
Conclusion
This compound is a promising novel antibacterial agent with a specific mechanism of action against Gram-positive bacteria, including resistant strains. Its well-characterized inhibitory activity against Sfp-type PPTase, coupled with a favorable preliminary safety and pharmacokinetic profile, makes it a valuable tool for studying bacterial virulence and a potential lead compound for the development of new anti-infective therapies.[1]
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. m.youtube.com [m.youtube.com]
ML267's Role in Inhibiting Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens, presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents that act on unexploited bacterial targets. One such promising target is the 4'-phosphopantetheinyl transferase (PPTase) enzyme family, which is essential for the biosynthesis of fatty acids and a variety of secondary metabolites crucial for bacterial viability and virulence. This technical guide provides an in-depth analysis of ML267, a potent and selective inhibitor of the Sfp-type PPTase, and its role in combating Gram-positive bacteria. This document details the mechanism of action of this compound, summarizes its inhibitory and antibacterial activity, outlines key experimental protocols for its evaluation, and provides visual representations of its mode of action and the experimental workflows used to characterize it.
Introduction: The Promise of Targeting Phosphopantetheinyl Transferases
Phosphopantetheinyl transferases are a superfamily of enzymes that catalyze the covalent attachment of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This post-translational modification is a prerequisite for the activation of these carrier proteins, which are central to the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. In Gram-positive bacteria, these pathways are responsible for producing essential components of the cell membrane and virulence factors.
The Sfp-type PPTases, named after the archetypal surfactin production protein in Bacillus subtilis, are particularly attractive targets for novel antibiotics due to their broad substrate specificity, activating carrier proteins involved in various metabolic pathways. This compound has emerged as a first-in-class, potent, and specific small molecule inhibitor of Sfp, demonstrating significant promise as a lead compound for the development of new antibacterial therapies.[1]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of Sfp-type PPTases. By binding to the enzyme, this compound prevents the transfer of the Ppant arm from CoA to the apo-carrier protein. This blockade halts the activation of ACPs and PCPs, thereby disrupting downstream biosynthetic pathways essential for bacterial survival.
The primary consequence of Sfp inhibition by this compound is the disruption of fatty acid synthesis (FASII), a pathway critical for building the bacterial cell membrane. Additionally, the production of various secondary metabolites, which can act as virulence factors or communication molecules, is attenuated. For instance, in Bacillus subtilis, the inhibition of Sfp would lead to a decrease in the production of the lipopeptide antibiotic surfactin.
Signaling Pathway of Sfp-Mediated Carrier Protein Activation and its Inhibition by this compound
The following diagram illustrates the central role of Sfp in activating carrier proteins and how this compound intervenes in this process.
Quantitative Data on this compound Activity
This compound has demonstrated potent inhibitory activity against Sfp PPTase and antibacterial activity against Gram-positive bacteria. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| Sfp phosphopantetheinyl transferase | 0.29 |
| AcpS phosphopantetheinyl transferase | 8.1 |
Data sourced from MedchemExpress and NIH Probe Reports.[1]
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) |
| Community-Acquired Methicillin-Resistant Staphylococcus aureus (CA-MRSA) | 16 |
| Bacillus subtilis | Data not available |
| Enterococcus faecalis | Data not available |
Note: While this compound is reported to have activity against representative Gram-positive bacteria, specific MIC values for a broad panel of these organisms are not yet widely published.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Sfp Phosphopantetheinyl Transferase Inhibition Assay (Label-Free Gel-Based Assay)
This assay is used to determine the in vitro inhibitory activity of compounds against Sfp PPTase.[1]
Materials:
-
Sfp enzyme
-
Apo-acyl carrier protein (apo-ACP)
-
Coenzyme A (CoA)
-
This compound or other test compounds dissolved in DMSO
-
Assay Buffer: 66 mM HEPES•Na pH 7.6, 13.3 mM MgCl₂, 0.0133% NP40, 1.33 mg/mL BSA
-
Substrate Solution: 50 µM apo-ACP and 50 µM CoA in 10 mM HEPES•Na pH 7.6
-
Quench/Load Solution: 50 mM EDTA pH 8.0, 50% glycerol, 0.005% phenol red
-
Urea-PAGE gel system
Procedure:
-
Add 0.5 µL of the test compound (dissolved in DMSO) to 15 µL of 1.33X Sfp enzyme solution in a microplate well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the phosphopantetheinylation reaction by adding 4 µL of 5X substrate solution.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by adding 5 µL of quench/load solution.
-
Analyze the reaction products by Urea-PAGE to separate the apo-ACP from the holo-ACP. The extent of conversion is quantified to determine the inhibitory effect of the compound.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow
The discovery and characterization of a novel antibacterial agent like this compound follows a structured workflow, from initial screening to in-depth characterization.
Experimental Workflow for Characterizing a Novel PPTase Inhibitor
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel antibiotics targeting Gram-positive pathogens. Its potent and selective inhibition of Sfp-type PPTases validates this enzyme class as a druggable target. The data presented in this guide underscore the potential of this compound as a valuable chemical probe to further investigate the roles of PPTases in bacterial physiology and as a lead compound for the development of new antibacterial therapies.
Future research should focus on:
-
Expanding the antibacterial spectrum: Determining the MIC values of this compound against a broader range of clinically relevant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and other drug-resistant strains.
-
Quantitative analysis of downstream effects: Directly quantifying the reduction of specific Sfp-dependent metabolites, such as surfactin in B. subtilis, upon treatment with this compound to further elucidate its in-cell mechanism of action.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of Gram-positive bacterial infections.
-
Structure-activity relationship (SAR) studies: Optimizing the chemical structure of this compound to improve its potency, pharmacokinetic properties, and safety profile.
The continued investigation of this compound and other PPTase inhibitors holds great promise for replenishing the dwindling arsenal of effective antibiotics against multidrug-resistant Gram-positive bacteria.
References
discovery and significance of ML267 in antibiotic research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. ML267 has emerged as a promising small molecule inhibitor of bacterial phosphopantetheinyl transferase (PPTase), a key enzyme in microbial physiology. This technical guide provides an in-depth overview of the discovery, mechanism of action, and significance of this compound in the field of antibiotic research. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathways to facilitate further investigation and development of this compound.
Introduction: The Discovery of this compound
This compound was identified through a quantitative high-throughput screening (qHTS) campaign aimed at discovering inhibitors of the surfactin PPTase (Sfp) from Bacillus subtilis. This effort was part of the NIH Molecular Libraries Program, which seeks to identify and develop novel chemical probes for biological targets. The screening of a large chemical library led to the identification of a potent and selective inhibitor series, which was then optimized through medicinal chemistry to yield this compound. This compound exhibits significant inhibitory activity against Sfp-PPTase and demonstrates antibacterial effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: Inhibition of Phosphopantetheinyl Transferase
This compound exerts its antimicrobial effect by inhibiting 4'-phosphopantetheinyl transferases (PPTases). These enzymes are essential for the post-translational modification of carrier proteins involved in various biosynthetic pathways, including fatty acid synthesis (FAS), polyketide synthesis (PKS), and non-ribosomal peptide synthesis (NRPS).
PPTases catalyze the transfer of a 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A (CoA) to a conserved serine residue on an acyl carrier protein (ACP) or peptidyl carrier protein (PCP). This modification converts the carrier protein from its inactive apo-form to its active holo-form, which is then capable of carrying the growing biosynthetic intermediates. By inhibiting this crucial activation step, this compound effectively shuts down these essential metabolic pathways, leading to bacterial growth inhibition. This compound is a potent inhibitor of Sfp phosphopantetheinyl transferase (PPTases) with an IC50 of 0.29 μM and also inhibits AcpS-PPTase with an IC50 of 8.1 μM[1].
Significance in Antibiotic Research
The discovery of this compound is significant for several reasons:
-
Novel Mechanism of Action: this compound targets a different pathway than most currently used antibiotics, which primarily inhibit cell wall synthesis, protein synthesis, or DNA replication. This novel mechanism of action suggests that this compound may be effective against bacterial strains that have developed resistance to existing drugs.
-
Activity Against Resistant Pathogens: this compound has demonstrated activity against clinically important Gram-positive pathogens, including MRSA, a major cause of hospital and community-acquired infections.
-
Chemical Probe for Studying Bacterial Metabolism: As a selective inhibitor of PPTase, this compound serves as a valuable chemical tool for studying the roles of fatty acid, polyketide, and non-ribosomal peptide synthesis in bacterial physiology, virulence, and pathogenesis.
-
Potential for Further Development: The promising in vitro activity and selectivity of this compound make it a strong candidate for further preclinical and clinical development as a new class of antibiotic.
Quantitative Data
While a comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains is not yet publicly available in a consolidated format, published research indicates its potent activity against specific Gram-positive bacteria. The following table summarizes the available inhibitory concentration data and provides a template for recording future MIC data.
| Parameter | Value | Enzyme/Organism | Reference |
| IC50 | 0.29 µM | Sfp-PPTase | [1] |
| IC50 | 8.1 µM | AcpS-PPTase | [1] |
Table 1: Inhibitory Concentrations of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | Data not available | |
| Bacillus subtilis HM489 | Data not available | |
| Staphylococcus aureus (CA-MRSA) | Data not available | |
| Escherichia coli | Data not available | |
| Pseudomonas aeruginosa | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains (Template) (Note: Specific MIC values for this compound are not yet compiled in a publicly accessible, comprehensive table. Researchers are encouraged to populate this table as data becomes available.)
Experimental Protocols
Sfp-PPTase Inhibition Assay
This protocol describes a fluorescence polarization-based assay to measure the inhibition of Sfp-PPTase activity.
Materials:
-
Purified Sfp-PPTase enzyme
-
This compound or other test compounds dissolved in DMSO
-
Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)
-
Apo-carrier protein (e.g., apo-AcpP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the compound dilutions.
-
Add Sfp-PPTase enzyme to the wells containing the compound and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of Rhodamine-CoA and apo-AcpP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Add the bacterial inoculum to each well of the microtiter plate, including a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Inhibition of Fatty Acid Synthesis in Staphylococcus aureus
In Staphylococcus aureus, Sfp-type PPTases are essential for the biosynthesis of branched-chain fatty acids, which are critical components of the bacterial cell membrane, contributing to its fluidity and integrity. This compound inhibits the activation of the acyl carrier protein (ACP) within the fatty acid synthase (FASII) complex, thereby blocking the elongation of fatty acid chains.
Caption: Inhibition of S. aureus fatty acid synthesis by this compound.
Inhibition of Surfactin Synthesis in Bacillus subtilis
In Bacillus subtilis, the Sfp enzyme is a dedicated PPTase required for the biosynthesis of surfactin, a powerful lipopeptide biosurfactant with antimicrobial properties. Surfactin is synthesized by a large non-ribosomal peptide synthetase (NRPS) complex. This compound inhibits the Sfp-mediated activation of the peptidyl carrier protein (PCP) domains within the NRPS, thereby preventing the assembly of the surfactin molecule.
Caption: Inhibition of B. subtilis surfactin synthesis by this compound.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound as a potential antibiotic.
Caption: Preclinical evaluation workflow for antibiotic candidate this compound.
Conclusion and Future Directions
This compound represents a promising new class of antibiotic candidate with a novel mechanism of action. Its potent inhibition of bacterial PPTases and demonstrated activity against Gram-positive pathogens, including MRSA, highlight its potential to address the growing challenge of antibiotic resistance. The data and protocols presented in this technical guide are intended to serve as a resource for the scientific community to facilitate further research into this compound and its analogs. Future studies should focus on expanding the MIC profiling against a broader range of clinical isolates, elucidating the full spectrum of its antibacterial activity, and conducting in vivo efficacy and safety studies to advance this compound towards clinical development. The continued investigation of this compound and other PPTase inhibitors holds the potential to deliver a new generation of much-needed antibiotics.
References
The Impact of ML267 on Bacterial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antibacterial strategies. One promising avenue is the targeting of bacterial secondary metabolism, which is responsible for the production of a wide array of compounds, including virulence factors. ML267 has emerged as a potent inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases), crucial enzymes in the biosynthesis of many secondary metabolites in Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of this compound's effect on bacterial secondary metabolism, compiling available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound is a selective inhibitor of Sfp-type PPTases, with a reported IC50 of 0.29 μM for Sfp from Bacillus subtilis.[1] Sfp-type PPTases are essential for the activation of carrier proteins within nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), the enzymatic machinery responsible for producing a vast number of secondary metabolites.[2][3][4] These enzymes catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on the apo-carrier protein domains (peptidyl carrier proteins [PCPs] in NRPSs and acyl carrier proteins [ACPs] in PKSs).[3][4] This post-translational modification converts the carrier proteins to their active holo-form, enabling them to tether the growing metabolite chain.
By inhibiting Sfp-type PPTases, this compound effectively prevents the activation of NRPS and PKS systems, thereby blocking the production of their corresponding secondary metabolites. This mechanism underlies its potential as an antivirulence agent and its observed antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Quantitative Data on Secondary Metabolite Inhibition
The primary quantitative data available for this compound's effect on secondary metabolism focuses on the inhibition of surfactin production in Bacillus subtilis. Surfactin is a well-characterized lipopeptide secondary metabolite produced by an NRPS system that requires activation by Sfp.[3][5]
| Secondary Metabolite | Bacterial Strain | This compound Concentration | Effect on Production | Reference |
| Surfactin | Bacillus subtilis ATCC 21332 | 10 μM | 31% reduction | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on bacterial secondary metabolism.
Sfp-PPTase Inhibition Assay (Gel-Based)
This protocol is adapted from a method used to characterize Sfp inhibitors.[1]
a. Materials:
-
This compound (or other test compound) dissolved in DMSO
-
Sfp enzyme solution (e.g., 26.6 nM Sfp in 66 mM HEPES•Na, 13.3 mM MgCl₂, 0.0133% NP-40, 0.133% BSA, pH 7.6)
-
Substrate solution (e.g., 50 μM Rhodamine-CoA and 50 μM apo-carrier protein in 10 mM HEPES•Na, pH 7.6)
-
Quench solution (e.g., 4 M Urea, 25 mM EDTA, 0.004% phenol red, pH 8.0)
-
SDS-PAGE apparatus and reagents
b. Procedure:
-
In a microcentrifuge tube or 96-well plate, add 0.5 μL of the this compound solution in DMSO.
-
Add 15 μL of the 1.33x Sfp enzyme solution.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 4 μL of the 4x substrate solution.
-
Incubate at room temperature for 30 minutes.
-
Terminate the reaction by adding 20 μL of the 2x quench solution.
-
Analyze the reaction products by SDS-PAGE. The successful transfer of the fluorescently labeled Ppant group from Rhodamine-CoA to the apo-carrier protein will result in a fluorescent band corresponding to the holo-carrier protein. Inhibition by this compound will lead to a decrease in the intensity of this fluorescent band.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.[6][7]
a. Materials:
-
This compound stock solution
-
Bacterial culture in the appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
b. Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its concentration to a standardized density (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well containing the this compound dilution with the bacterial suspension. Include a positive control well (bacteria without this compound) and a negative control well (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.
Analysis of Secondary Metabolite Production
This workflow outlines the steps for culturing bacteria with this compound, extracting secondary metabolites, and analyzing them by Liquid Chromatography-Mass Spectrometry (LC-MS).
a. Bacterial Culture and Treatment:
-
Grow a bacterial culture to the desired growth phase (e.g., early to mid-logarithmic phase).
-
Inoculate fresh growth medium with the bacterial culture. For the treated sample, add this compound to the desired final concentration. Include a control culture with the vehicle (e.g., DMSO) but without this compound.
-
Incubate the cultures under appropriate conditions for a sufficient duration to allow for secondary metabolite production.
b. Extraction of Secondary Metabolites:
-
Centrifuge the bacterial cultures to separate the supernatant and the cell pellet.
-
For extracellular metabolites, the supernatant can be used directly for extraction. For intracellular metabolites, the cell pellet needs to be lysed.
-
Perform a liquid-liquid extraction of the supernatant or lysed cells using an appropriate organic solvent (e.g., ethyl acetate, butanol, or a mixture of methanol, dichloromethane, and ethyl acetate).
-
Separate the organic phase containing the secondary metabolites.
-
Evaporate the solvent to concentrate the extracted metabolites.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mixture of water, methanol, and acetonitrile) for LC-MS analysis.
c. LC-MS Analysis:
-
Inject the reconstituted extract into an LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., C18) and a gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and identify the metabolites based on their retention time and mass-to-charge ratio (m/z).
-
Quantify the relative abundance of specific secondary metabolites by comparing the peak areas between the this compound-treated and control samples.
Visualizations
Signaling Pathway: Inhibition of Surfactin Biosynthesis
The following diagram illustrates the Sfp-dependent activation of the surfactin NRPS and the point of inhibition by this compound.
Experimental Workflow: Investigating this compound's Effect on Secondary Metabolism
This diagram outlines the general workflow for studying the impact of this compound on the production of bacterial secondary metabolites.
Conclusion
This compound represents a valuable chemical probe for studying bacterial secondary metabolism and a promising lead for the development of novel antibacterial agents. Its specific inhibition of Sfp-type PPTases provides a clear mechanism for its observed effects on the production of secondary metabolites like surfactin. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the impact of this compound and other potential inhibitors on the complex landscape of bacterial secondary metabolism. Future studies quantifying the effect of this compound on a wider range of nonribosomal peptides and polyketides will be crucial for a comprehensive understanding of its spectrum of activity and its potential as a broad-spectrum antivirulence therapeutic.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. uniprot.org [uniprot.org]
- 4. Structure-based mutational analysis of the 4'-phosphopantetheinyl transferases Sfp from Bacillus subtilis: carrier protein recognition and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Surfactin Biosynthesis in Bacillus Subtilis Using Cell‐Permeable Adenylation Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ML267, a novel small molecule inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, by targeting a crucial enzyme for bacterial viability and virulence.[1][2] This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and discovery workflow.
Core Data Summary
The following tables summarize the key quantitative data for this compound and its activity.
Table 1: In Vitro Potency of this compound
| Target Enzyme | IC50 (µM) | Reference Compound | IC50 Comparison |
| Sfp-PPTase | 0.29 | Wyeth Compound 16 | 5-fold increase in potency[1] |
| AcpS-PPTase | 6.93[1] / 8.1[3][4] | - | - |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Metric | Value | Fold Improvement |
| Bacillus subtilis 168 | MIC | - | 38-fold improvement over Wyeth Compound 16[1] |
| Bacillus subtilis HM489 | MIC | - | Enhanced potency compared to B. subtilis 168[1] |
| Community-Acquired Methicillin-Resistant Staphylococcus aureus (CA-MRSA) | Activity | Antibiotic activity observed[1] | - |
Table 3: In Vitro ADME and Safety Profile of this compound
| Assay | Result | Details |
| Cytotoxicity (HepG2 cells) | Devoid of activity[1] | Assessed by measuring cellular ATP content using a luciferase-coupled assay (CellTiter-Glo)[1] |
| Promiscuity (Human GST A1-1) | Devoid of activity[1] | Assessed against other thiol-sensitive assays[1] |
| Acute Toxicity (in vivo) | Devoid of activity[1] | - |
| ADME Profile | Promising in vitro ADME and in vivo PK profile[1] | All experiments were conducted at Pharmaron Inc. Stability in the presence of NADPH was evaluated, with no degradation observed without NADPH over a 1-hour period. Dextromethorphan and 6β-hydroxytestosterone were used as substrates in relevant assays.[1] |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting phosphopantetheinyl transferases (PPTases), which are essential for the activation of fatty acid synthase and various virulence factor-producing pathways in bacteria.[1] The inhibition of Sfp-PPTase by this compound disrupts these processes, leading to both the thwarting of bacterial proliferation and a reduction in virulence.[1]
Caption: Mechanism of action of this compound in bacteria.
Experimental Workflows
The discovery and characterization of this compound followed a structured workflow, from initial screening to in vivo evaluation.
General Discovery and Optimization Workflow
Caption: Discovery workflow for this compound.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Synthesis of this compound (General Procedure for Aryl Piperazines)
A general procedure for the preparation of the aryl piperazine core of this compound is as follows:
-
A mixture of arylboronic acid (2 equivalents), copper (II) acetate (0.1 equivalents), and 4 Å molecular sieves in dichloromethane is stirred for 5 minutes at room temperature.[1]
-
t-Butyl piperazine-1-carboxylate (1 equivalent) is added to the mixture.[1]
-
Oxygen is bubbled through the mixture for 5 minutes, and the vial is sealed under an oxygen atmosphere.[1]
-
The reaction mixture is stirred overnight at 45°C.[1]
Note: The full synthesis of this compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, involves further steps not detailed in the provided search results.[1]
Sfp-PPTase Inhibition Assay (Luminescence-Based)
This assay was used in the primary high-throughput screening to identify inhibitors of Sfp-PPTase.
-
The assay is a 1,536-well luminescence assay for Glutathione S-Transferase (GST) activity.[1]
-
After incubation of the enzyme, substrate, and test compound, a detection reagent from Promega is added.[1]
-
Following an additional 15-minute incubation, the luminescence of the plate is read on a ViewLux High-throughput CCD imager.[1]
HepG2 Cytotoxicity Counterscreen
This assay assesses the toxicity of the test compounds on human liver cells.
-
The toxicity is determined by measuring the cellular ATP content using the CellTiter-Glo luciferase-coupled ATP quantitation assay from Promega.[1]
-
In this assay, the luminescent signal is proportional to the amount of ATP, which corresponds to the number of metabolically active cells.[1]
Antimicrobial Susceptibility Testing (Inoculum Preparation for B. subtilis)
-
Bacillus subtilis strains are maintained on lysogeny broth (LB) with 1.5% w/v agar.[1]
-
A single colony is used to inoculate 2 mL of cation-adjusted Mueller-Hinton II broth and shaken overnight at 30°C.[1]
-
The following morning, 100 µL of the overnight culture is used to seed 10 mL of fresh LB medium.[1]
-
This culture is shaken at 30°C until the optical density at 600 nm (OD600) reaches 0.5.[1]
-
The culture is then diluted 1:100 in fresh cation-adjusted Mueller-Hinton II broth for use in the assay.[1]
Bacterial Cell Viability Assay (BacLight)
This assay distinguishes between live and dead bacterial cells.
-
During the incubation with the test compound, a control sample of cells is killed with 70% EtOH, collected by centrifugation, washed, and resuspended to an OD of 0.20.[1] This preparation is used to create a standard curve with varying ratios of live to dead cells.[1]
-
After the test compound incubation, 100 µL of a 1X BacLight solution (containing Syto9 and propidium iodide) is added to the bacterial suspensions.[1]
-
The cells are allowed to stain for 15 minutes at room temperature before analysis.[1]
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
ML267: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor ML267, focusing on its target identification, validation, and mechanism of action. The information is curated for professionals in the fields of microbiology, infectious diseases, and drug discovery.
Executive Summary
This compound is a potent and selective inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for the biosynthesis of fatty acids and various virulence factors in many pathogenic bacteria.[1][2] This guide details the discovery, mechanism of action, and key experimental data related to this compound, establishing it as a valuable chemical probe for studying bacterial pathogenesis and a potential starting point for the development of novel antibiotics.
Target Identification and Mechanism of Action
The primary target of this compound is the Sfp phosphopantetheinyl transferase.[1][3] PPTases are crucial enzymes that catalyze the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) by transferring a 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A (CoA). This modification is a prerequisite for the function of fatty acid synthases (FAS), polyketide synthases (PKS), and nonribosomal peptide synthetases (NRPS), all of which are vital for bacterial survival, growth, and virulence.
By inhibiting Sfp-PPTase, this compound effectively blocks these critical metabolic and virulence pathways, leading to its observed antibacterial effects, particularly against Gram-positive bacteria.[1]
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on Sfp-PPTase disrupts multiple downstream pathways essential for bacterial viability and virulence. The following diagram illustrates the central role of Sfp-PPTase and the impact of its inhibition by this compound.
Caption: Inhibition of Sfp-PPTase by this compound blocks the activation of carrier proteins, disrupting downstream pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Source |
| Sfp-PPTase | 0.29 | [3][4] |
| AcpS-PPTase | 8.1 | [3][4] |
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Source |
| Bacillus subtilis 168 | Not specified, but noted as having a 38-fold improvement in potency over a predecessor compound. | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified, but noted as having an 18-fold improvement in potency over a predecessor compound. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
Sfp-PPTase Quantitative High-Throughput Screening (qHTS) Assay
This assay was utilized for the primary screening and identification of Sfp-PPTase inhibitors.
Principle: The assay measures the Sfp-PPTase-catalyzed transfer of a rhodamine-labeled coenzyme A (CoA) analog to a peptide tagged with a quencher. In the absence of inhibition, the rhodamine and quencher are brought into proximity, leading to a decrease in fluorescence. Inhibitors prevent this reaction, resulting in a higher fluorescence signal.
Protocol:
-
Compound Plating: 23 nL of compounds in DMSO are dispensed into 1536-well plates.
-
Enzyme Addition: 2 µL of Sfp-PPTase enzyme solution in assay buffer is added to each well.
-
Incubation: The plates are incubated for 15 minutes at room temperature.
-
Substrate Addition: 1 µL of a substrate solution containing rhodamine-CoA and a BHQ-2-labeled peptide is added to initiate the reaction. Final concentrations are 5 µM and 12.5 µM, respectively.
-
Centrifugation: Plates are centrifuged at 1,000 rpm for 15 seconds.
-
Data Acquisition: Fluorescence intensity is measured on a ViewLux High-throughput CCD imager.[1]
Label-Free Gel Assay for Phosphopantetheinylation
This orthogonal assay confirms the inhibitory activity of compounds by visualizing the modification of the apo-acyl carrier protein (apo-ACP) to the holo-form.
Principle: The addition of the 4'-phosphopantetheinyl group to apo-ACP results in a change in its net charge and conformation, leading to a mobility shift on a polyacrylamide gel. Inhibitors will prevent this shift.
Protocol:
-
Compound Incubation: 0.5 µL of the test compound in DMSO is incubated with 15 µL of a 1.33x enzyme solution (containing 66 nM Sfp, 66 mM HEPES pH 7.6, 13.3 mM MgCl₂, 0.0133% NP40, and 1.33 mg/mL BSA) for 10 minutes at room temperature.
-
Reaction Initiation: 4 µL of a 5x substrate solution (containing 50 µM apo-ACP and 50 µM coenzyme A in 10 mM HEPES pH 7.6) is added to start the reaction.
-
Reaction Quenching: The reaction is stopped after a defined time by the addition of loading dye.
-
Gel Electrophoresis: Samples are run on a native polyacrylamide gel.
-
Visualization: The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the bands corresponding to apo-ACP and holo-ACP.
HepG2 Cytotoxicity Assay
This assay assesses the general cytotoxicity of the compounds against a human cell line.
Principle: Cell viability is determined by measuring the intracellular ATP content using a luciferase-based assay (CellTiter-Glo). A decrease in luminescent signal indicates a reduction in metabolically active cells.[1]
Protocol:
-
Cell Plating: HepG2 cells are seeded into 1536-well plates.
-
Compound Addition: Compounds are added to the wells at various concentrations.
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours).
-
Reagent Addition: CellTiter-Glo reagent is added to each well.
-
Incubation: Plates are incubated for 15 minutes to allow for cell lysis and signal stabilization.
-
Data Acquisition: Luminescence is measured using a plate reader.[1]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for target validation and hit-to-lead optimization for this compound.
Target Validation Workflow
Caption: A stepwise approach for validating hits from the primary screen to confirm on-target activity and cellular effects.
Hit-to-Lead Optimization Logic
Caption: The iterative process of medicinal chemistry optimization to improve the properties of an initial hit compound.
Conclusion
This compound is a well-characterized inhibitor of Sfp-PPTase with demonstrated antibacterial activity. The detailed protocols and comprehensive data presented in this guide serve as a valuable resource for researchers interested in utilizing this compound as a chemical probe to investigate PPTase biology or as a foundational scaffold for the development of novel antibacterial agents. The favorable in vitro and in vivo ADME and pharmacokinetic profiles of this compound suggest its potential for further development.[1]
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
ML267: A Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML267 is a potent and selective small molecule inhibitor of the bacterial Sfp-type phosphopantetheinyl transferase (PPTase).[1][2][3] This enzyme is crucial for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites, making it an attractive target for novel antibacterial agents.[1][3] this compound demonstrates significant in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and exhibits a favorable preclinical profile, including good metabolic stability and in vivo pharmacokinetics.[1][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound, systematically named 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is a novel synthetic compound identified through high-throughput screening and subsequent medicinal chemistry optimization.[1][3]
| Property | Value | Reference |
| IUPAC Name | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide | [3] |
| Synonyms | ML 267, ML-267 | [2] |
| CAS Number | 1542213-67-1 | [2][4] |
| Molecular Formula | C₁₉H₁₈ClF₃N₅OS | [4] |
| Molecular Weight | 471.9 g/mol | [4] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Pharmacological Properties
This compound is a potent inhibitor of Sfp-PPTase and also shows activity against AcpS-PPTase, albeit at a higher concentration.[2] Its inhibitory action disrupts essential metabolic pathways in bacteria, leading to antibacterial effects, particularly against Gram-positive organisms.[1][3]
In Vitro Potency and Selectivity
| Target | IC₅₀ | Reference |
| Sfp-PPTase | 0.29 µM (290 nM) | [1][2] |
| AcpS-PPTase | 6.93 µM | [1] |
| Human PPTase | No activity | [3] |
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | Not specified, but noted as a 38-fold improvement in potency over a reference compound. | [1] |
| Bacillus subtilis HM489 (Sfp-dependent) | Not specified, but noted as enhanced activity compared to the wild-type strain. | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.4 µg/mL | [1] |
ADME and Pharmacokinetic Profile
This compound has been profiled for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic (PK) profile, suggesting its potential for further development.[1][3]
| Parameter | Result | Reference |
| Cytotoxicity (HepG2) | Devoid of activity | [1] |
| Acute Toxicity (in vivo) | Devoid of activity | [1] |
| Promiscuity (human GST A1-1) | Devoid of activity | [1] |
| Metabolic Stability (Mouse Liver Microsomes) | Data available in supplementary information of cited literature, but not detailed in the provided search results. | [3] |
| In Vivo Pharmacokinetics (Mice) | Data available in supplementary information of cited literature, but not detailed in the provided search results. | [3] |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting phosphopantetheinyl transferases (PPTases). These enzymes catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This post-translational modification is essential for the activation of polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and fatty acid synthases (FAS), which are all critical for bacterial survival and virulence.[1][3] By blocking this essential step, this compound effectively halts these vital biosynthetic pathways.
Caption: Mechanism of action of this compound in bacteria.
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound. For complete, unabridged protocols, please refer to the primary literature.
Synthesis of this compound
A general synthetic route for this compound has been described.[1] The synthesis involves the reaction of 4-methoxypyridin-2-amine with 1,1'-thiocarbonyldiimidazole, followed by the addition of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine.[1]
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molnova.com [molnova.com]
Methodological & Application
Application Notes and Protocols for ML267 Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML267 is a potent and selective inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for the biosynthesis of secondary metabolites and fatty acids in various bacteria.[1][2] This small molecule has demonstrated significant antibacterial activity, particularly against Gram-positive organisms such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its targeted mechanism of action and favorable preliminary ADME/PK profiles make it a compelling candidate for further investigation in the development of novel antibiotics.[1][2] These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, along with a summary of its key biological and pharmacological properties to facilitate further research and development.
Introduction
4'-Phosphopantetheinyl transferases (PPTases) are crucial enzymes that catalyze the post-translational modification of carrier proteins involved in a variety of metabolic pathways, including fatty acid, polyketide, and non-ribosomal peptide synthesis.[2] The inhibition of bacterial PPTases presents a promising strategy for the development of new antibacterial agents. This compound, chemically known as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, emerged from a high-throughput screening campaign as a potent inhibitor of Sfp PPTase.[1] This document outlines the laboratory-scale synthesis and purification procedures for this compound, enabling researchers to produce high-purity material for in vitro and in vivo studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈ClF₆N₅O₃S | [3] |
| Molecular Weight | 545.89 g/mol | [3][4] |
| CAS Number | 1542213-67-1 | [3][4] |
| Appearance | White solid | [1] |
Table 2: In Vitro Potency of this compound
| Target | IC₅₀ | Assay Type | Reference |
| Sfp-PPTase | 290 nM | qHTS | [1][5] |
| AcpS-PPTase | 6.93 µM | qHTS | [1] |
| AcpS-PPTase | 8.1 µM | [5] |
Table 3: Purity Specifications for Biological Assays
| Parameter | Specification | Analytical Method(s) | Reference |
| Purity | > 95% | HPLC, LC/MS | [1] |
Experimental Protocols
Synthesis of this compound[1]
This protocol is adapted from the Probe Reports from the NIH Molecular Libraries Program.
Materials and Reagents:
-
4-methoxypyridin-2-amine
-
1,1′-thiocarbonyldiimidazole (TCDI)
-
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine
-
Dichloromethane (DCM), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Metal scavenger resin
-
Celite
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass spectrometer (MS)
Procedure:
-
To a solution of 4-methoxypyridin-2-amine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (2 mL) under a nitrogen atmosphere, add 1,1′-thiocarbonyldiimidazole (1.05 mmol, 1.05 eq).
-
Stir the mixture at room temperature for 15 minutes until the solution becomes a clear yellow.
-
Add 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Heat the reaction to 40°C and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
Purification of this compound[1]
Procedure:
-
Dissolve the crude residue in a minimal amount of Dimethyl Sulfoxide (DMSO) (approximately 2 mL).
-
Purify the crude product by reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Phenomenex Luna C18 (5 µm, 30 x 75 mm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water, each containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 45 mL/min.
-
-
Alternatively, the crude solid can be dissolved in a methanol/dichloromethane mixture, treated with a metal scavenger, filtered through Celite, and purified by flash chromatography.
-
Following chromatographic purification, a deprotection step using TFA may be necessary if a protecting group was used for the piperazine moiety.
-
The final product, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is obtained as a white solid after lyophilization or evaporation of the purified fractions.
-
Confirm the identity and purity (>95%) of the final compound using analytical HPLC and high-resolution mass spectrometry.
Visualizations
This compound Synthesis Workflow
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. This compound 1542213-67-1 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ML267 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML267 is a potent and selective inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase)[1]. This enzyme is essential for the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors, in many Gram-positive bacteria[2][3][4][5][6]. By inhibiting Sfp-PPTase, this compound disrupts these critical pathways, leading to bacterial growth inhibition. These application notes provide a detailed protocol for utilizing this compound in a bacterial growth inhibition assay to determine its minimum inhibitory concentration (MIC) against susceptible bacterial strains.
Mechanism of Action of this compound
This compound targets and inhibits Sfp-type phosphopantetheinyl transferase (PPTase). PPTases are crucial enzymes that catalyze the post-translational modification of acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains, which are integral components of Fatty Acid Synthases (FAS), Polyketide Synthases (PKS), and Non-Ribosomal Peptide Synthetases (NRPS). This modification involves the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on the ACP or PCP domain. This process converts the inactive apo-form of these proteins to their active holo-form, which is essential for the biosynthesis of fatty acids and a wide range of secondary metabolites that can act as virulence factors. By inhibiting Sfp-PPTase, this compound effectively blocks these biosynthetic pathways, leading to bacterial growth inhibition.
Data Presentation
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Target |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.4[1] | - | Sfp-PPTase |
| This compound | - | - | 0.29[1] | Sfp-PPTase |
| This compound | - | - | 8.1 | AcpS-PPTase |
Experimental Protocols
This section outlines the protocol for determining the MIC of this compound against Gram-positive bacteria, such as Staphylococcus aureus, using the broth microdilution method. This method is a standard procedure for antimicrobial susceptibility testing[7][8][9].
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Preparation of Reagents
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to achieve the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Broth Microdilution Assay
-
Serial Dilution of this compound: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column. b. In the first column, add 200 µL of the highest concentration of this compound to be tested (e.g., 64 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of this compound concentrations.
-
Controls: a. Positive Control (Growth Control): The eleventh column should contain 100 µL of CAMHB with the bacterial inoculum but no this compound. b. Negative Control (Sterility Control): The twelfth column should contain 100 µL of uninoculated CAMHB.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.
Troubleshooting
-
No bacterial growth in the positive control: This could be due to an inactive inoculum or improper media preparation. Ensure the bacterial culture is fresh and the CAMHB is prepared correctly.
-
Contamination in the negative control: This indicates a break in sterile technique. Repeat the assay using proper aseptic methods.
-
Precipitation of this compound: If this compound precipitates at higher concentrations, consider using a lower starting concentration or a different solvent system after verifying its compatibility with the assay. The final DMSO concentration in the assay should ideally be kept below 1% to avoid solvent-induced toxicity to the bacteria.
Conclusion
This compound is a valuable tool for studying bacterial pathways dependent on Sfp-type PPTases. The provided protocol for a bacterial growth inhibition assay offers a standardized method to evaluate the antimicrobial efficacy of this compound. Researchers can adapt this protocol to test a variety of Gram-positive bacteria and further investigate the potential of this compound as a novel antibacterial agent.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sfp-type PPTase inactivation promotes bacterial biofilm formation and ability to enhance wheat drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An in-cluster Sfp-type phosphopantetheinyl transferase instead of the holo-ACP synthase activates the granaticin biosynthesis under natural physiological conditions [frontiersin.org]
- 6. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of ML267: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ML267, a potent and selective inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase). This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including clinically relevant strains like Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2]. The protocols outlined herein are based on the widely accepted broth microdilution method, providing a reliable framework for assessing the in vitro antimicrobial potency of this compound[3][4][5]. Included are comprehensive experimental procedures, data presentation guidelines, and a visual representation of the experimental workflow.
Introduction to this compound
This compound is a small molecule inhibitor that targets 4'-phosphopantetheinyl transferases (PPTases), a family of enzymes essential for the biosynthesis of fatty acids and various secondary metabolites in bacteria[2]. Specifically, this compound shows high potency against the Sfp-type PPTase, an enzyme critical for the activation of fatty acid synthase and nonribosomal peptide synthetases, which are involved in producing virulence factors[1][6]. By inhibiting Sfp-PPTase, this compound disrupts these vital cellular processes, leading to the cessation of bacterial growth[1][2]. This targeted mechanism of action makes this compound a promising candidate for the development of novel antibiotics, particularly for combating drug-resistant Gram-positive pathogens[1].
The MIC is a fundamental parameter in antimicrobial research, defining the lowest concentration of a drug that prevents the visible in vitro growth of a bacterium[7][8][9]. Accurate determination of the MIC for this compound is crucial for understanding its spectrum of activity, evaluating its potential as a therapeutic agent, and conducting further preclinical development.
Data Presentation: MIC of this compound against various bacterial strains
The following table summarizes the MIC values of this compound against a panel of clinically relevant bacterial strains. This data provides a quantitative measure of the compound's antimicrobial potency and spectrum of activity.
| Bacterial Strain | Strain Details | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 3.4 | [1] |
| Bacillus subtilis | 168 | Not explicitly stated, but showed 38-fold improvement over a predecessor compound. | [1] |
| Bacillus subtilis | HM489 (Sfp-dependent) | Not explicitly stated, but showed enhanced activity compared to strain 168. | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This method is a standardized and widely used technique for antimicrobial susceptibility testing[3][4][5].
Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well, round-bottom microtiter plates[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Bacterial strains for testing (e.g., S. aureus, B. subtilis)
-
Sterile petri dishes[4]
-
Spectrophotometer
-
Incubator (37°C)[4]
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard[3]
Preparation of Bacterial Inoculum
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared against the standard or measured using a spectrophotometer[3].
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[3][4]. This typically involves a 1:150 dilution followed by a 1:2 dilution during inoculation[3].
Preparation of this compound Dilution Series
-
Prepare a working stock solution of this compound in CAMHB at twice the highest desired final concentration[4].
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate[4].
-
Add 100 µL of the 2x this compound working stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column[4].
-
Column 11 will serve as the positive control (bacterial growth without this compound), and column 12 will be the negative control (broth sterility)[4].
Inoculation and Incubation
-
Inoculate all wells, except for the negative control column, with 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
Seal the plate and incubate at 37°C for 16-20 hours[5].
Determination of MIC
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria[7][8][9].
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. qlaboratories.com [qlaboratories.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
ML267 solubility and preparation for in vitro assays
These application notes provide detailed information and protocols for the use of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), in in vitro assays. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| IC₅₀ (Sfp-PPTase) | 0.29 µM | [1][2] |
| IC₅₀ (AcpS-PPTase) | 8.1 µM | [1][2] |
| Solubility in PBS (pH 7.4) | 20 µM | [3] |
| Purity | >95% | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of ML276, typically in dimethyl sulfoxide (DMSO), which can be further diluted for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 431.88 g/mol for the free base), weigh out 4.32 mg of the compound.
-
Carefully add the weighed this compound to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For assays, DMSO solutions of the test compounds are typically used[3].
Sfp Phosphopantetheinyl Transferase (PPTase) Inhibition Assay (Biochemical)
This protocol is adapted from a quantitative high-throughput screening (qHTS) assay to measure the inhibitory activity of this compound against Sfp-PPTase[3].
Materials:
-
Sfp-PPTase enzyme
-
Rhodamine-labeled Coenzyme A (CoA) substrate
-
BHQ-2 labeled YbbR-tagged acyl carrier protein (ACP) substrate
-
Assay Buffer: 50 mM HEPES-Na (pH 7.6), 10 mM MgCl₂, 0.01% Nonidet P-40, 0.01% BSA[3].
-
This compound stock solution (in DMSO)
-
1536-well black, solid bottom plates
-
Plate reader capable of measuring fluorescence intensity
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense 23 nL of the diluted this compound compound solutions into the wells of a 1536-well plate[3]. Use DMSO only for control wells.
-
Add 3 µL of Sfp-PPTase (final concentration of 15 nM) in assay buffer to the wells containing the compound[3].
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction[3].
-
Initiate the reaction by adding 1 µL of a substrate mix containing rhodamine-CoA (final concentration 5 µM) and BHQ-2-YbbR (final concentration 12.5 µM) in assay buffer[3].
-
Immediately after substrate addition, centrifuge the plate at 1,000 rpm for 15 seconds and measure the fluorescence intensity (excitation ~525 nm, emission ~598 nm)[3]. This is the initial read (T₀).
-
Incubate the plate at room temperature for 30 minutes[3].
-
After the incubation period, perform a second fluorescence reading (T₃₀)[3].
-
Calculate the reaction rate by determining the difference in fluorescence intensity between T₃₀ and T₀.
-
Determine the percent inhibition by comparing the reaction rates in the presence of this compound to the DMSO control.
-
Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Cell Viability Assay (Cytotoxicity)
This protocol outlines a general method to assess the cytotoxicity of this compound against a mammalian cell line, such as HepG2, using an ATP-based quantitation assay[3].
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the CC₅₀ (half-maximal cytotoxic concentration). This compound was found to be devoid of cytotoxicity in HepG2 cells in one study[3].
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: Workflow for this compound stock and working solution preparation.
Caption: this compound inhibits Sfp-PPTase, blocking fatty acid synthesis.
References
Application Notes and Protocols: Investigating the Efficacy of ML267 Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. ML267 has emerged as a promising small molecule inhibitor of bacterial phosphopantetheinyl transferase (PPTase).[1][2][3] PPTase is a crucial enzyme involved in the post-translational modification and activation of proteins required for various metabolic pathways, including the biosynthesis of fatty acids and the production of virulence factors.[1] By targeting PPTase, this compound disrupts essential cellular processes in Gram-positive bacteria, including MRSA, making it a compelling candidate for further investigation.[1][3]
These application notes provide a comprehensive experimental framework for researchers to evaluate the in vitro efficacy and mechanism of action of this compound against MRSA. The protocols detailed herein cover essential antimicrobial susceptibility testing, time-dependent bactericidal activity, potential synergistic interactions with existing antibiotics, and assays to elucidate the impact of this compound on the bacterial cell membrane and biofilm formation.
Data Presentation
Table 1: In Vitro Activity of this compound against MRSA Strains
| MRSA Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | |||
| USA300 | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 |
Table 2: Time-Kill Kinetics of this compound against MRSA (e.g., USA300)
| Time (hours) | Untreated Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) | Vancomycin at 4x MIC (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 3: Synergy Analysis of this compound with Beta-Lactam Antibiotics against MRSA
| Antibiotic Combination | MRSA Strain | This compound FIC Index | Beta-Lactam FIC Index | ΣFIC | Interpretation |
| This compound + Oxacillin | ATCC 43300 | ||||
| This compound + Cefoxitin | ATCC 43300 | ||||
| This compound + Oxacillin | USA300 | ||||
| This compound + Cefoxitin | USA300 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against various MRSA strains using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MRSA strains (e.g., ATCC 43300, USA300, and clinical isolates)
-
Vancomycin and Oxacillin as control antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 0.5 McFarland standard suspension of each MRSA strain in sterile saline, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a concentration of 1-2 x 10⁶ CFU/mL.
-
Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plates. The final concentration range should typically span from 0.06 to 128 µg/mL.
-
Add an equal volume of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (bacteria in CAMHB without antibiotic) and a sterility control (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
MRSA strain (e.g., USA300)
-
CAMHB
-
Sterile culture tubes
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
Procedure:
-
Prepare a mid-logarithmic phase culture of the MRSA strain in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include an untreated growth control and a positive control antibiotic (e.g., vancomycin at 4x MIC).
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial tenfold dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curves.
Protocol 3: Synergy Testing by Checkerboard Assay
This protocol assesses the potential synergistic, additive, indifferent, or antagonistic effects of combining this compound with a beta-lactam antibiotic.
Materials:
-
This compound
-
Beta-lactam antibiotic (e.g., oxacillin or cefoxitin)
-
MRSA strain
-
CAMHB
-
96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare serial twofold dilutions of this compound horizontally and the beta-lactam antibiotic vertically in CAMHB.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate the plate with the MRSA strain at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of beta-lactam = (MIC of beta-lactam in combination) / (MIC of beta-lactam alone)
-
-
Calculate the sum of the FIC indices (ΣFIC) = FIC of this compound + FIC of beta-lactam.
-
Interpret the results as follows:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1
-
Indifference: 1 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
Protocol 4: Mechanism of Action - Phosphopantetheinyl Transferase (PPTase) Activity Assay
This assay aims to confirm the inhibitory effect of this compound on PPTase activity in MRSA.
Materials:
-
This compound
-
MRSA cell lysate
-
Apo-acyl carrier protein (ACP)
-
Coenzyme A (CoA)
-
Fluorescently labeled CoA analog (e.g., Bodipy-CoA)
-
Tris-HCl buffer
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a cell lysate from an MRSA culture.
-
In a microplate, combine the MRSA cell lysate (as a source of PPTase), apo-ACP, and varying concentrations of this compound.
-
Initiate the reaction by adding the fluorescently labeled CoA analog.
-
Incubate the plate at 37°C.
-
The PPTase will transfer the fluorescent phosphopantetheinyl group from CoA to the apo-ACP.
-
Monitor the increase in fluorescence polarization or use a separation-based method (e.g., gel electrophoresis followed by fluorescence imaging) to quantify the formation of holo-ACP.
-
A decrease in the rate of holo-ACP formation in the presence of this compound indicates inhibition of PPTase activity.
-
Calculate the IC₅₀ value of this compound for PPTase inhibition.
Visualizations
Caption: Workflow for evaluating this compound's anti-MRSA activity.
Caption: this compound inhibits PPTase, disrupting key bacterial pathways.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of ML267: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML267 has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an essential enzyme for the growth and virulence of many pathogenic bacteria.[1][2] This small molecule demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Furthermore, this compound exhibits a promising in vivo pharmacokinetic profile in murine models, suggesting its potential as a therapeutic agent for bacterial infections.[1] However, to date, published studies detailing the in vivo efficacy of this compound in established animal models of bacterial infection are not available in the public domain. This document provides a comprehensive overview of the existing preclinical data for this compound and presents a detailed, generalized protocol for assessing its in vivo efficacy in a murine model of MRSA skin infection, based on established methodologies in the field.
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health threat. The discovery and development of novel antibacterial agents with unique mechanisms of action are therefore of paramount importance. This compound, with its targeted inhibition of bacterial PPTase, represents a promising candidate. This enzyme is crucial for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, all of which can be vital for bacterial survival and pathogenesis. The high selectivity of this compound for bacterial PPTase over its human counterpart further enhances its therapeutic potential.[2]
This application note summarizes the currently available quantitative data for this compound and provides a robust, adaptable protocol for researchers aiming to investigate its in vivo efficacy.
Quantitative Data Summary
The following tables summarize the key in vitro activity and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis 168 | 0.2 |
| Staphylococcus aureus (Community-Acquired MRSA) | 3.4 |
| Enterococcus faecalis | >50 |
| Escherichia coli | >50 |
Data sourced from the NIH Probe Report for this compound.[1]
Table 2: In Vivo Pharmacokinetic Profile of this compound in CD-1 Mice
| Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 3.6 | 1200 | 1800 | N/A |
| Oral (PO) | 10 | 4.2 | 450 | 2900 | 32 |
Data sourced from the NIH Probe Report for this compound.[1]
Signaling Pathway of this compound's Target
This compound inhibits phosphopantetheinyl transferase (PPTase), a key enzyme in the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This modification is essential for the function of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS).
Caption: Mechanism of action of this compound.
Experimental Protocols
While specific in vivo efficacy studies for this compound are not publicly available, the following protocol outlines a standard methodology for evaluating a novel antibacterial agent in a murine model of MRSA skin infection.
Protocol: In Vivo Efficacy of this compound in a Murine Model of MRSA Skin Infection
1. Animal Model
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least 7 days prior to the experiment with free access to food and water.
-
Housing: House mice in a specific pathogen-free facility in accordance with institutional guidelines.
2. Bacterial Strain and Inoculum Preparation
-
Strain: A well-characterized MRSA strain, such as USA300, expressing a stable luciferase reporter for bioluminescent imaging.
-
Culture: Grow MRSA overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.
-
Inoculum: Centrifuge the overnight culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
3. Murine Skin Infection Model
-
Anesthesia: Anesthetize mice using isoflurane.
-
Hair Removal: Shave a small area on the dorsum of each mouse.
-
Wounding: Create a superficial skin abrasion or a small full-thickness punch biopsy wound.
-
Inoculation: Apply a defined volume of the MRSA inoculum (e.g., 10 µL of 1 x 10⁸ CFU/mL) directly to the wound site.
4. Treatment Groups
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate this compound (e.g., PBS with 5% DMSO and 10% Solutol HS 15).
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound (e.g., 10 mg/kg).
-
Group 3 (this compound - High Dose): Administer a high dose of this compound (e.g., 50 mg/kg).
-
Group 4 (Positive Control): Administer a clinically relevant antibiotic with known efficacy against MRSA (e.g., vancomycin or linezolid).
5. Drug Administration
-
Route: Based on the pharmacokinetic data, oral (PO) or intraperitoneal (IP) administration can be chosen.
-
Frequency: Administer the treatment once or twice daily, starting at a defined time point post-infection (e.g., 2 hours).
-
Duration: Treat for a period of 3 to 7 days.
6. Efficacy Endpoints
-
Bacterial Load (Primary Endpoint):
-
At the end of the treatment period, euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions and plate on Tryptic Soy Agar (TSA) to determine the number of CFU per gram of tissue.
-
-
Bioluminescent Imaging (Non-invasive Monitoring):
-
Image the mice at regular intervals (e.g., daily) using an in vivo imaging system (IVIS).
-
Quantify the bioluminescent signal from the infected area as a measure of bacterial burden.
-
-
Wound Healing:
-
Measure the wound area daily using a digital caliper.
-
-
Clinical Scoring:
-
Monitor and score the clinical signs of infection (e.g., erythema, edema, abscess formation).
-
-
Survival:
-
In a systemic infection model, monitor and record survival rates over a defined period (e.g., 14 days).
-
7. Statistical Analysis
-
Compare the bacterial loads, bioluminescence signals, and wound sizes between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
-
Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
Experimental Workflow Diagram
The following diagram illustrates the proposed workflow for the in vivo efficacy study.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
This compound is a promising antibacterial agent with a novel mechanism of action and favorable preclinical characteristics. While definitive in vivo efficacy data is currently lacking in the published literature, the protocols and information provided in this document offer a solid foundation for researchers to design and execute robust studies to evaluate the therapeutic potential of this compound in relevant animal models of bacterial infection. The successful demonstration of in vivo efficacy will be a critical step in the further development of this compound as a potential treatment for infections caused by Gram-positive pathogens.
References
Application Notes and Protocols for High-Throughput Screening with ML267
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML267 is a potent and selective inhibitor of the bacterial Sfp-type phosphopantetheinyl transferase (PPTase)[1][2]. PPTases are essential enzymes in bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors[1][3][4]. By inhibiting Sfp-PPTase, this compound disrupts these crucial metabolic pathways, leading to antibacterial effects, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA)[1][5]. These characteristics make this compound a valuable tool for studying bacterial secondary metabolism and a promising starting point for the development of novel antibiotics.
These application notes provide detailed protocols for utilizing this compound in the development of a high-throughput screening (HTS) campaign to identify novel Sfp-PPTase inhibitors. The included protocols cover a fluorescence polarization-based biochemical assay, a cell-based cytotoxicity assay, and an antibacterial activity assay.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative data for this compound, providing a benchmark for researchers developing and validating new assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Sfp-PPTase | 0.29 µM | [1][2] |
| IC50 | AcpS-PPTase | 8.1 µM | [1][2] |
| MIC | Bacillus subtilis | 42 µM | [1] |
| MIC | Community-Acquired MRSA | Not explicitly quantified in provided search results, but noted to possess activity. | [1] |
| Cytotoxicity (CC50) | HepG2 cells | Devoid of activity at concentrations tested. | [1] |
| Aqueous Solubility | pH 7.4 | 211.8 µg/mL (373 µM) | [6] |
| Plasma Protein Binding | Human (1 µM) | 99.66% | [6] |
| Plasma Stability | Human (3 hrs) | 95.51% remaining | [6] |
| Hepatic Microsome Stability | Human (1 hr) | 0.14% remaining | [6] |
Signaling Pathway and Experimental Workflow Visualizations
Sfp-PPTase Signaling Pathway in Bacteria
The following diagram illustrates the central role of Sfp-type PPTase in bacterial secondary metabolism and its inhibition by this compound. Sfp-PPTase transfers a 4'-phosphopantetheinyl (4'-PP) group from Coenzyme A (CoA) to an apo-carrier protein (apo-CP) domain of a Non-Ribosomal Peptide Synthetase (NRPS) or Polyketide Synthase (PKS). This activation to a holo-carrier protein (holo-CP) is essential for the synthesis of secondary metabolites, which can include virulence factors and siderophores. This compound directly inhibits Sfp-PPTase, preventing this activation step and thereby blocking the production of these metabolites.
Caption: Sfp-PPTase signaling pathway and its inhibition by this compound.
High-Throughput Screening Workflow for Sfp-PPTase Inhibitors
This diagram outlines the workflow for a quantitative high-throughput screening (qHTS) campaign to identify inhibitors of Sfp-PPTase using a fluorescence polarization assay.
Caption: Workflow for a high-throughput screen for Sfp-PPTase inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening Assay for Sfp-PPTase Inhibition (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay suitable for HTS to identify inhibitors of Sfp-PPTase. The assay measures the transfer of a fluorescently labeled 4'-phosphopantetheinyl group from CoA to an apo-carrier protein. Inhibition of Sfp-PPTase results in a low FP signal, while enzymatic activity leads to a high FP signal.
Materials:
-
Sfp-PPTase enzyme
-
Apo-carrier protein (e.g., Apo-AcpP)
-
Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
384-well or 1536-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Dispense test compounds and controls (this compound and DMSO) into the assay plate. Typically, a multi-point dose-response curve is generated for each compound.
-
Enzyme Addition: Add Sfp-PPTase to each well to a final concentration of 10 nM in Assay Buffer.
-
Fluorescent Substrate Addition: Add fluorescently labeled CoA to each well to a final concentration of 50 nM in Assay Buffer.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the apo-carrier protein to a final concentration of 200 nM in Assay Buffer.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., for Rhodamine, excitation ~530 nm, emission ~590 nm).
-
Data Analysis:
-
Calculate the Z' factor to assess assay quality.
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
Generate dose-response curves and calculate IC50 values for active compounds.
-
Cell-Based Cytotoxicity Assay
This protocol details a method to assess the cytotoxicity of hit compounds from the primary screen using the human liver carcinoma cell line, HepG2. Cell viability is determined using a resazurin-based assay.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds and controls (e.g., a known cytotoxic agent and DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom, black-walled tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for 48-72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution (final concentration 44 µM) to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the vehicle control (DMSO-treated cells).
-
Generate dose-response curves and calculate the CC50 (50% cytotoxic concentration) for each compound.
-
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against MRSA using the broth microdilution method.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and controls (e.g., vancomycin as a positive control, DMSO as a vehicle control)
-
96-well sterile, clear microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum of MRSA equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Analysis: Record the MIC value for each compound. A lower MIC value indicates greater antibacterial potency.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 8, Summary of in vitro ADME Properties of UBC13 inhibitor probe ML307 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ML267 Compound
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage, handling, and use of the ML267 compound, a potent inhibitor of Sfp phosphopantetheinyl transferase (PPTase).
Compound Information
| Identifier | Description | CAS Number | Molecular Formula | Molecular Weight |
| This compound | A potent and specific inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase), exhibiting antibacterial activity against Gram-positive bacteria. | 1369761-53-8 | C₂₀H₂₁ClF₃N₅OS | 487.93 g/mol |
Proper Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on information for structurally similar compounds and general laboratory safety practices. Users should always refer to the Certificate of Analysis (CofA) provided by the supplier for specific storage instructions.
Storage Conditions:
| Form | Recommended Storage Temperature | Additional Information |
| Solid (Powder) | -20°C | Store in a tightly sealed container, protected from light and moisture. |
| In Solution | -80°C | Prepare fresh solutions for use. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust from the solid form.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Signaling Pathway of Sfp PPTase and Inhibition by this compound
Sfp phosphopantetheinyl transferase (PPTase) is a key enzyme in the biosynthesis of various secondary metabolites in bacteria, including non-ribosomal peptides and polyketides. It catalyzes the transfer of a 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on a carrier protein domain of a non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS). This post-translational modification activates the carrier protein, enabling it to tether the growing peptide or polyketide chain.
This compound acts as a potent inhibitor of Sfp PPTase, thereby blocking the activation of NRPS and PKS systems. This disruption of secondary metabolite biosynthesis is the basis for its antibacterial activity against Gram-positive bacteria.
Experimental Protocols
The following are detailed protocols for key experiments involving the this compound compound.
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Sfp PPTase Inhibition Assay (Gel-Based)
Objective: To determine the inhibitory activity of this compound against Sfp PPTase by monitoring the transfer of a fluorescently labeled Ppant group to a carrier protein.
Materials:
-
Purified Sfp PPTase
-
Purified apo-carrier protein (e.g., apo-AcpP)
-
Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
Experimental Workflow:
Procedure:
-
Prepare a reaction mixture containing Sfp PPTase and apo-carrier protein in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding fluorescently labeled CoA.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding quenching solution.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner. The transfer of the fluorescent Ppant group will result in a fluorescently labeled carrier protein band.
-
Quantify the intensity of the fluorescent bands. The concentration of this compound that inhibits the enzyme activity by 50% (IC₅₀) can be determined by plotting the band intensity against the inhibitor concentration.
Antibacterial Activity Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target bacterial strain.
Materials:
-
This compound stock solution
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC₅₀ (Sfp PPTase) | 0.29 µM | Biochemical Assay | NIH Probe Report |
| IC₅₀ (AcpS PPTase) | 8.1 µM | Biochemical Assay | NIH Probe Report |
| MIC (S. aureus) | 1-2 µg/mL | Broth Microdilution | Published Literature |
| Solubility (PBS, pH 7.4) | < 1 µM | Solubility Assay | NIH Probe Report |
Disclaimer: This document is intended for research use only. The information provided is based on available scientific literature and should be used as a guide. Researchers should conduct their own validation experiments and consult relevant safety guidelines.
Application Notes and Protocols for In Vivo Administration of ML267
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML267 is a potent inhibitor of the bacterial enzyme Sfp phosphopantetheinyl transferase (PPTase), demonstrating specific bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. It inhibits Sfp PPTase with an IC50 of 0.29 µM and also shows activity against AcpS-PPTase with an IC50 of 8.1 µM[1]. Due to its targeted mechanism of action against a bacterial enzyme not present in humans, this compound presents a promising candidate for the development of new antibacterial agents[3]. Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of this compound. This document provides detailed protocols and data for the in vivo administration of this compound in mice, based on available pharmacokinetic studies.
Data Presentation
The following tables summarize the pharmacokinetic properties of this compound administered to male CD1 mice[2].
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice [2]
| Parameter | Intravenous (IV) Administration (3 mg/kg) | Intraperitoneal (IP) Administration (30 mg/kg) |
| Half-life (t½) | 2.0 hours | 2.1 hours |
| Maximum Concentration (Cmax) | 1087 ng/mL | 2053 ng/mL |
| Area Under the Curve (AUCinf) | 1349 hng/mL | 10488 hng/mL |
| Volume of Distribution (Vd) | 2.4 L/kg | - |
| Mean Residence Time (MRT) | 1.8 hours | 3.3 hours |
| Bioavailability (%F) | - | 78% |
Data collected in triplicate over a 24-hour period.
Table 2: ADME Profile of this compound [2]
| Parameter | Result |
| Aqueous Solubility (pH 7.4) | 1.8 µM |
| Caco-2 Permeability (A→B) | 0.4 x 10⁻⁶ cm/s |
| Caco-2 Permeability (B→A) | 1.0 x 10⁻⁶ cm/s |
| Human Liver Microsomal Stability (t½) | > 60 minutes |
| Mouse Liver Microsomal Stability (t½) | > 60 minutes |
| Plasma Protein Binding (Human) | 98.9% |
| Plasma Protein Binding (Mouse) | 98.7% |
| CYP450 Inhibition (3A4) | 11.2 µM (IC50) |
| CYP450 Inhibition (2D6) | > 50 µM (IC50) |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A stock solution of this compound should be prepared for administration. The following formulation has been successfully used in pharmacokinetic studies[2]:
-
Vehicle: 5% DMSO and 10% Solutol in sterile water.
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create an initial stock.
-
Add Solutol to the DMSO/ML267 mixture and vortex until fully dissolved.
-
Add sterile water to the desired final volume and mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required.
-
Administration of this compound to Mice
The following protocols are for intravenous and intraperitoneal administration in male CD1 mice (6-8 weeks of age)[2].
1. Intravenous (IV) Administration
-
Dosage: 3 mg/kg
-
Procedure:
-
Prepare the this compound formulation as described above.
-
Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Load the calculated volume into a sterile syringe fitted with an appropriate gauge needle (e.g., 27-30G).
-
Warm the mouse, if necessary, to dilate the lateral tail vein.
-
Securely restrain the mouse and position the tail for injection.
-
Carefully insert the needle into the lateral tail vein and slowly inject the this compound solution.
-
Monitor the animal for any immediate adverse reactions.
-
2. Intraperitoneal (IP) Administration
-
Dosage: 30 mg/kg
-
Procedure:
-
Prepare the this compound formulation as described above.
-
Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Load the calculated volume into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27G).
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Lift the mouse's hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle into either the left or right lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Inject the this compound solution into the peritoneal cavity.
-
Monitor the animal for any signs of distress or discomfort.
-
Mandatory Visualization
Experimental Workflow for In Vivo Pharmacokinetic Study of this compound
Caption: Workflow for in vivo pharmacokinetic assessment of this compound.
Signaling Pathway (Hypothesized Bacterial Target)
Caption: this compound inhibits Sfp-type PPTase in bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming ML267 Resistance in Bacteria
Welcome to the technical support center for ML267, a potent inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases) in Gram-positive bacteria. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to bacterial resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets Sfp-type phosphopantetheinyl transferases (PPTases).[1][2] These enzymes are crucial for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites essential for bacterial viability and virulence. By inhibiting Sfp-type PPTases, this compound disrupts these critical metabolic pathways, leading to bacterial cell death.
Q2: Which bacteria are susceptible to this compound?
This compound has demonstrated potent activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited, likely due to the presence of the outer membrane, which acts as a permeability barrier.
Q3: We are observing a decrease in the susceptibility of our bacterial strain to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on known mechanisms of resistance to other antimicrobial agents, the following are plausible:
-
Target Modification: Mutations in the gene encoding the Sfp-type PPTase could alter the enzyme's structure, reducing the binding affinity of this compound. This is a common resistance mechanism for many antibiotics that have a specific protein target. Studies on other PPTase inhibitors, such as the amidinourea compound 8918 against Mycobacterium tuberculosis, have identified mutations in the target PPTase gene (pptT) in resistant strains.
-
Increased Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antimicrobial compounds out of the cell, thereby reducing the intracellular concentration of the drug. This is a broad-spectrum resistance mechanism that can confer resistance to a wide range of structurally diverse compounds.
-
Enzymatic Degradation: While less common for synthetic compounds like this compound, bacteria could potentially acquire enzymes that can chemically modify and inactivate the inhibitor.
Q4: How can we experimentally determine if our resistant strain has developed target-based resistance?
To investigate target modification, you can sequence the gene encoding the Sfp-type PPTase from both your susceptible parent strain and the resistant isolate. A comparison of the sequences may reveal mutations in the resistant strain that could be responsible for the reduced susceptibility. Further characterization would involve expressing and purifying both the wild-type and mutant enzymes to assess the inhibitory effect of this compound on their activity in vitro.
Q5: What strategies can we employ in the lab to overcome this compound resistance?
Several strategies can be explored to overcome or mitigate resistance to this compound:
-
Combination Therapy: Using this compound in combination with other antimicrobial agents can be a powerful strategy. This approach can have synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities.
-
Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administering this compound with an EPI could restore its activity. EPIs block the function of efflux pumps, leading to an increased intracellular concentration of the antibiotic.
-
Alternative PPTase Inhibitors: If resistance is due to target modification, exploring structurally different PPTase inhibitors may be beneficial, as they might bind to a different site on the enzyme that is not affected by the resistance mutation.
Troubleshooting Guides
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation | Ensure a standardized inoculum is used for each experiment. The bacterial suspension should be in the logarithmic growth phase and adjusted to a specific optical density (e.g., 0.5 McFarland standard). |
| Media composition | The composition of the growth medium can influence the activity of some antimicrobial compounds. Use a consistent and well-defined medium for all MIC assays. |
| Compound stability | Ensure that the this compound stock solution is properly stored and that the compound is stable in the assay medium for the duration of the experiment. |
| Plate reading | Read the plates at a consistent time point. For some slow-growing bacteria, a longer incubation time may be necessary. |
Problem: No synergistic effect observed in combination with other antibiotics.
| Possible Cause | Troubleshooting Step |
| Choice of combination drug | The synergistic effect is highly dependent on the mechanism of action of both drugs. Select drugs with complementary mechanisms. For example, a cell wall synthesis inhibitor might enhance the uptake of this compound. |
| Concentration range | The checkerboard assay should cover a wide range of concentrations for both drugs, including sub-MIC levels, as synergy is often observed at these concentrations. |
| Assay method | The checkerboard microdilution method is a standard for assessing synergy. Ensure the fractional inhibitory concentration index (FICI) is calculated correctly. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest desired concentration of this compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial density will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of this compound in combination with another antimicrobial agent.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB or other suitable growth medium
-
This compound stock solution
-
Stock solution of the second antimicrobial agent
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial 2-fold dilutions of this compound along the y-axis of the 96-well plate and serial 2-fold dilutions of the second antimicrobial agent along the x-axis.
-
This creates a matrix of wells containing various combinations of the two drugs.
-
-
Inoculate the Plate:
-
Prepare the bacterial inoculum as described in the MIC protocol.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or indifferent
-
4.0: Antagonism
-
-
Data Presentation
Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant Bacterial Strains
| Strain | This compound MIC (µg/mL) |
| Susceptible Parent Strain | 2 |
| Resistant Isolate 1 | 32 |
| Resistant Isolate 2 | 64 |
Table 2: Hypothetical FICI Values for this compound in Combination with Other Antibiotics
| Combination | FICI | Interpretation |
| This compound + Antibiotic A | 0.375 | Synergy |
| This compound + Antibiotic B | 1.0 | Additive |
| This compound + Antibiotic C | 2.0 | Indifferent |
Visualizations
Caption: Troubleshooting workflow for addressing this compound resistance.
References
potential off-target effects of ML267 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase) found in Gram-positive bacteria, with a reported IC50 of 0.29 µM. It also demonstrates inhibitory activity against AcpS-PPTase, albeit with a lower potency (IC50 of 8.1 µM). These enzymes are crucial for the biosynthesis of fatty acids and various secondary metabolites essential for bacterial viability and virulence.[1][2]
Q2: Has this compound been tested for off-target effects against human enzymes?
Yes, initial studies have indicated a favorable selectivity profile for this compound. It was found to have no inhibitory activity against the human PPTase orthologue.[1] Furthermore, this compound was profiled in a promiscuity assay against the human Glutathione S-transferase (GST) A1-1, a common off-target liability for thiol-reactive compounds, and showed no activity.[2]
Q3: What is the known cytotoxicity profile of this compound?
This compound has been evaluated for cytotoxicity against the human liver carcinoma cell line, HepG2, and was found to be devoid of cytotoxic activity in these studies.[2] This suggests a low potential for general cellular toxicity at effective antibacterial concentrations.
Q4: Have any in vivo off-target effects or toxicity been observed?
An acute in vivo toxicity study was conducted as part of the initial characterization of this compound, and the compound was found to be devoid of acute toxicity.[2]
Q5: Where can I find data on broader off-target screening, such as a kinome scan or a safety panel screen?
While the initial public reports on this compound provide key selectivity and safety data, a comprehensive public release of a broad kinome scan or a commercial safety panel (e.g., Eurofins SafetyScreen or Cerep panel) has not been identified in the reviewed literature. Researchers investigating novel compounds like this compound are encouraged to perform such screens to build a more comprehensive off-target profile, especially when considering therapeutic applications.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected phenotypes or results in your experiments with this compound that are inconsistent with the inhibition of bacterial PPTase, consider the following troubleshooting steps to investigate potential off-target effects.
Issue: Unexpected cellular phenotype in a eukaryotic system.
-
Possible Cause: Although initial reports show no cytotoxicity in HepG2 cells, high concentrations or specific sensitivities of your cell line could lead to off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) in your specific cell line using a standard viability assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Work Below the CC50: Ensure your experimental concentrations are significantly lower than the determined CC50.
-
Include Negative and Positive Controls: Use a vehicle-only control (e.g., DMSO) and a known cytotoxic agent as controls in your experiments.
-
Issue: Inconsistent or unexpected results in bacterial assays.
-
Possible Cause: While this compound is a potent inhibitor of Sfp-PPTase, bacteria can develop resistance mechanisms, or the compound may have secondary effects at high concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: If possible, use a strain with a known dependence on Sfp-PPTase to confirm the on-target effect of this compound in your experimental setup.[2]
-
Evaluate Efflux Pump Activity: Efflux has been identified as a potential resistance mechanism to this compound in some bacteria, such as E. coli.[1] Consider using an efflux pump inhibitor in your assays to see if it potentiates the effect of this compound.
-
Titrate the Compound: Perform a careful dose-response analysis to distinguish between specific, on-target inhibition and potential non-specific effects at higher concentrations.
-
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the potency and selectivity of this compound.
| Target/Assay | Parameter | Value | Reference |
| Sfp-PPTase | IC50 | 0.29 µM | |
| AcpS-PPTase | IC50 | 8.1 µM | |
| Human PPTase | Activity | No Inhibition | [1] |
| Human GST A1-1 | Activity | No Activity | [2] |
| HepG2 Cells | Cytotoxicity | No Activity Observed | [2] |
| In Vivo (Acute) | Toxicity | No Activity Observed | [2] |
Experimental Protocols
Sfp- and AcpS-PPTase Quantitative High-Throughput Screening (qHTS) Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against Sfp- and AcpS-PPTase.
Materials:
-
1,536-well Greiner black solid bottom plates
-
Sfp- or AcpS-PPTase enzyme
-
Assay Buffer: 50 mM HEPES-Na (pH 7.6), 10 mM MgCl2, 0.01% Nonidet P-40, and 0.1% BSA
-
Rhodamine-CoA (substrate)
-
BHQ-2-YbbR (quencher-labeled peptide substrate)
-
Test compound (e.g., this compound) in DMSO
-
ViewLux High-throughput CCD imager
Procedure:
-
Dispense 3 µL of Assay Buffer (for negative control) or enzyme solution (15 nM final concentration for Sfp, 100 nM for AcpS) into the wells of a 1,536-well plate.
-
Transfer 23 nL of the test compound in DMSO using a pintool.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 µL of a substrate mix containing Rhodamine-CoA (5 µM final concentration) and BHQ-2-YbbR (12.5 µM final concentration).
-
Centrifuge the plate at 1,000 rpm for 15 seconds.
-
Read the initial fluorescence intensity on a ViewLux imager (525 nm excitation, 598 nm emission).
-
Incubate the plate for 30 minutes (for Sfp) or 60 minutes (for AcpS) at room temperature.
-
Read the final fluorescence intensity.
-
Calculate the reaction rate from the difference in fluorescence intensity over time and determine the percent inhibition relative to DMSO controls.
HepG2 Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines a method to assess the cytotoxicity of this compound against HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
1536-well white, tissue culture-treated plates
-
This compound in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Pre-spot up to 50 nL of this compound dilutions in DMSO into the wells of a 1536-well plate.
-
Dispense 5 µL of HepG2 cell suspension (250 cells/well) into each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, equilibrate the plate to room temperature.
-
Add 2 µL of CellTiter-Glo® reagent (diluted 1:2) to each well.
-
Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle (DMSO) control.
Visualizations
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Caption: Mechanism of action of this compound on bacterial phosphopantetheinyl transferases (PPTases).
References
ML267 Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for ML267. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on addressing its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions. Direct dissolution in buffers like PBS is not recommended and will likely result in precipitation. To work with this compound in aqueous-based assays, it is essential to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. While a specific maximum solubility value in 100% DMSO is not publicly available from the manufacturer, it is known to be soluble in DMSO, as evidenced by its use in in vivo formulations. It is common practice to prepare stock solutions of similar small molecules in the range of 10-50 mM in DMSO.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays to avoid solvent toxicity. For other in vitro assays, the tolerance for DMSO may be higher, but it is always advisable to keep it as low as possible and to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use a stepwise dilution: Instead of diluting the stock solution directly into a large volume of aqueous buffer, perform serial dilutions.
-
Incorporate co-solvents or excipients: For in vivo or other specialized applications, co-solvents and excipients can be used to improve solubility. A published formulation for in vivo studies in mice used 5% DMSO and 10% Solutol in water.
-
Consider using cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules and increase their aqueous solubility.
Q4: Can I use sonication or vortexing to help dissolve this compound?
A4: Yes, after adding the appropriate solvent to your powdered this compound, vigorous vortexing is recommended. Gentle warming (e.g., in a 37°C water bath) and brief sonication can also aid in the dissolution of the compound to ensure it is fully solubilized before making further dilutions.
Data Presentation: this compound Solubility
| Solvent/System | Solubility | Notes |
| PBS (pH 7.4) | 20 µM | Low solubility, direct dissolution not recommended. |
| 100% DMSO | High | A specific value is not provided by the manufacturer, but it is sufficient for preparing concentrated stock solutions (e.g., 10-50 mM). |
| 5% DMSO, 10% Solutol in H₂O | Formulation for in vivo studies | This formulation was used for intraperitoneal (IP) and intravenous (IV) dosing in mice. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Weighing: Carefully weigh out the desired amount of this compound. For example, for 1 ml of a 10 mM stock solution, weigh out 0.432 mg of this compound (Molecular Weight: 431.88 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for a few minutes in a water bath to aid dissolution.
-
Visual Inspection: Hold the tube up to a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Diluting this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in your cell culture medium. For example, to achieve a final concentration of 10 µM with a 0.1% DMSO concentration, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution (with 1% DMSO), and then dilute this 1:10 into your final assay volume.
-
Final Dilution: Add the appropriate volume of the this compound stock or intermediate dilution to your assay wells containing cells and media. Ensure the final concentration of DMSO is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of wells.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: Decision tree for solubilizing this compound.
Technical Support Center: Optimizing ML267 Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ML267 in antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase).[1] PPTases are essential enzymes in bacteria that activate carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites crucial for bacterial survival and virulence.[2][3][4][5] By inhibiting Sfp-PPTase, this compound disrupts these vital biosynthetic pathways, leading to an antibacterial effect, particularly against Gram-positive bacteria.[1]
Q2: What is the typical antibacterial spectrum of this compound?
A2: this compound demonstrates specific bactericidal activities against Gram-positive bacteria.[1] Its efficacy against Gram-negative bacteria may be limited due to the formidable outer membrane of these organisms, which can act as a permeability barrier.[1]
Q3: What is a good starting concentration range for this compound in an antibacterial assay?
A3: Based on available data, a starting concentration range for a Minimum Inhibitory Concentration (MIC) assay could be between 1 µg/mL and 64 µg/mL. Significant inhibition of some Gram-positive strains has been observed within this range. For instance, the MIC for community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) has been reported to be 3.4 µg/mL.[1]
Q4: Is this compound cytotoxic to mammalian cells?
A4: this compound has been profiled for cytotoxicity and was found to be devoid of activity against HepG2 cells, suggesting a favorable cytotoxicity profile.[1]
Troubleshooting Guide
Problem 1: I am not observing any antibacterial activity with this compound against my Gram-positive strain.
-
Possible Cause 1: Incorrect Concentration Range.
-
Solution: Ensure your dilution series covers a sufficiently broad and relevant range. Based on reported MIC values, concentrations up to 32 µg/mL or higher may be necessary for some strains.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Verify the integrity and storage conditions of your this compound stock. Improper storage can lead to degradation. Prepare fresh stock solutions if necessary.
-
-
Possible Cause 3: Resistant Bacterial Strain.
-
Solution: While this compound is effective against many Gram-positive bacteria, some strains may exhibit intrinsic or acquired resistance. Consider testing against a known sensitive control strain, such as Bacillus subtilis 168, to validate your assay setup.[1]
-
Problem 2: My this compound stock solution is precipitating when diluted in culture medium.
-
Possible Cause 1: Poor Solubility.
-
Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO). When diluting into aqueous culture media, ensure the final DMSO concentration is kept low (ideally ≤1%) to maintain solubility and avoid solvent-induced bacterial growth inhibition. Prepare intermediate dilutions in DMSO before the final dilution into the medium.
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Some components of complex media can interact with test compounds. Consider using a standard, recommended medium for susceptibility testing, such as Mueller-Hinton Broth (MHB), which is formulated to minimize such interactions.
-
Problem 3: I am seeing inconsistent MIC results between experiments.
-
Possible Cause 1: Variation in Inoculum Density.
-
Solution: The density of the bacterial inoculum is a critical factor in MIC assays. Standardize your inoculum preparation to achieve a consistent starting concentration, typically around 5 x 10^5 CFU/mL, as recommended by CLSI guidelines.
-
-
Possible Cause 2: Variability in Incubation Time and Conditions.
-
Solution: Adhere to a consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C) for all experiments. Ensure proper atmospheric conditions if required for your specific bacterial strain.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper technique to ensure accurate serial dilutions. Small errors in dilution can lead to significant variations in the final concentrations and, consequently, the MIC values.
-
Data Presentation
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Assay Type | Concentration (µg/mL) |
| Bacillus subtilis 168 | MIC | 0.44 |
| Bacillus subtilis HM489 | MIC | 0.11 |
| Community-Acquired Methicillin-Resistant Staphylococcus aureus (CA-MRSA) | MIC | 3.4 |
Data sourced from Probe Reports from the NIH Molecular Libraries Program.[1]
Table 2: In Vitro ADME & Cytotoxicity Profile of this compound
| Assay | Cell Line/System | Result |
| Cytotoxicity | HepG2 | Devoid of activity |
| Acute Toxicity | In vivo | Devoid of activity |
| Promiscuity (Thiol-sensitive assays) | human GST A1-1 | Devoid of activity |
Data sourced from Probe Reports from the NIH Molecular Libraries Program.[1]
Experimental Protocols
1. Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Perform serial dilutions of the this compound stock solution in MHB to create a range of concentrations for testing. A common approach is a two-fold serial dilution.
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The turbidity should be adjusted to a 0.5 McFarland standard.
-
Plate Setup:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the highest this compound working solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well.
-
This will result in wells with decreasing concentrations of this compound.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
2. Protocol for Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a follow-up to the MIC assay to determine the concentration of this compound that kills the bacteria.
-
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile micropipette and tips
-
Incubator
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a nutrient agar plate.
-
Also, plate an aliquot from the positive control well to ensure the bacteria were viable.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is observed as no bacterial growth on the agar plate.
-
Mandatory Visualizations
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sfp-type PPTase inactivation promotes bacterial biofilm formation and ability to enhance wheat drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]
Technical Support Center: Addressing Efflux Pump-Mediated Resistance to ML267
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with efflux pump-mediated resistance to ML267.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of bacterial Sfp phosphopantetheinyl transferase (PPTase), an enzyme essential for the post-translational modification of proteins involved in various metabolic pathways, including fatty acid synthesis.[1] By inhibiting Sfp-PPTase, this compound disrupts these essential cellular processes, leading to bactericidal activity, particularly against Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2]
Q2: My experiments show that this compound is ineffective against Escherichia coli. What is the likely cause?
While this compound shows potent activity against many Gram-positive bacteria, it is largely ineffective against wild-type E. coli.[1] This is due to the presence of multidrug resistance (MDR) efflux pumps that actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.[1]
Q3: Which efflux pump is responsible for resistance to this compound in E. coli?
Chemical genetic studies have implicated the AcrAB-TolC efflux pump as a primary mechanism for resistance to this compound in E. coli.[1] TolC is the outer membrane channel of this tripartite pump system. Disruption of the tolC gene has been shown to render E. coli sensitive to this compound, with concentrations as low as 12 μM inhibiting bacterial growth in these mutant strains.[1]
Q4: How can I overcome efflux pump-mediated resistance to this compound in my experiments?
There are two main strategies to address this issue:
-
Use of Efflux Pump-Deficient Strains: Whenever possible, utilize E. coli strains with genetic knockouts of the AcrAB-TolC efflux pump system (e.g., ΔacrB or ΔtolC mutants). These strains are unable to effectively efflux this compound and will be more susceptible to its action.
-
Use of Efflux Pump Inhibitors (EPIs): In experiments with wild-type or other efflux-proficient strains, the co-administration of an EPI can restore this compound activity. EPIs are compounds that block the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. A commonly used broad-spectrum EPI for RND-type efflux pumps like AcrAB-TolC is phenylalanine-arginine β-naphthylamide (PAβN).[3][4]
Q5: Are there any commercially available E. coli strains that lack the AcrAB-TolC efflux pump?
Yes, several knockout strains are available from research stock centers. The Keio collection, for example, is a comprehensive set of single-gene knockout mutants of E. coli K-12, including knockouts for acrA, acrB, and tolC.[5]
Troubleshooting Guides
Problem 1: this compound shows no activity against my E. coli strain.
Possible Cause: Your E. coli strain possesses a functional AcrAB-TolC efflux pump, which is actively removing this compound from the cell.
Solutions:
-
Confirm Efflux Pump Activity:
-
Perform a Minimum Inhibitory Concentration (MIC) assay with this compound on your wild-type strain and a corresponding ΔacrB or ΔtolC mutant strain. A significantly lower MIC for the mutant strain would confirm the involvement of the AcrAB-TolC pump.
-
Alternatively, perform the MIC assay on your wild-type strain in the presence and absence of a sub-inhibitory concentration of the efflux pump inhibitor PAβN. A four-fold or greater reduction in the MIC of this compound in the presence of PAβN is a strong indicator of efflux-mediated resistance.[4]
-
-
Experimental Approach Modification:
-
Switch to an efflux-deficient E. coli strain for your experiments.
-
If using a wild-type strain is necessary, include an EPI like PAβN in your experimental setup to block efflux.
-
Problem 2: I am observing inconsistent results with this compound in different batches of E. coli.
Possible Cause: There may be variations in the expression levels of the AcrAB-TolC efflux pump between your bacterial cultures. Expression of efflux pumps can be influenced by culture conditions and growth phase.
Solutions:
-
Standardize Culture Conditions:
-
Ensure that all your experiments are initiated from a single, well-isolated colony.
-
Standardize the growth medium, temperature, aeration, and incubation time for all your cultures.
-
Harvest cells for your experiments at a consistent growth phase (e.g., mid-logarithmic phase).
-
-
Quantify Efflux Pump Gene Expression:
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the acrB gene in your different bacterial batches. This can help you correlate the level of resistance with the level of efflux pump expression.
-
Quantitative Data Summary
| Compound | Organism | Strain | Condition | MIC / Inhibitory Concentration | Reference |
| This compound | E. coli | Wild-Type | - | No growth inhibition observed | [1] |
| This compound | E. coli | tolC knockout | - | 12 µM | [1] |
| Various Antibiotics | E. coli | BW25113 (Wild-Type) | - | Varies by antibiotic | [6][7] |
| Various Antibiotics | E. coli | BW25113ΔacrB | - | Generally lower MICs than wild-type | [8] |
| Neomycin | Riemerella anatipestifer | GD2019 | No EPI | >256 µg/mL | [4] |
| Neomycin | Riemerella anatipestifer | GD2019 | With 50 µg/mL PAβN | 32 µg/mL | [4] |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Efflux pump inhibitor (EPI) stock solution (e.g., PAβN in DMSO)
-
E. coli strains (wild-type and/or knockout mutants)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the E. coli strain and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Prepare this compound Dilutions: a. In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected efficacy. b. For experiments with an EPI, prepare the same serial dilution in MHB that also contains a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL PAβN).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Incubation: a. Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This assay qualitatively assesses efflux pump activity. Increased fluorescence indicates higher intracellular accumulation of EtBr due to inhibited efflux.
Materials:
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium Bromide (EtBr)
-
This compound
-
Efflux pump inhibitor (e.g., PAβN or CCCP as a positive control)
-
E. coli strains
Procedure:
-
Prepare Bacterial Cells: a. Grow an overnight culture of the E. coli strain. b. Pellet the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to an OD₆₀₀ of 0.4.
-
Assay Setup: a. In the 96-well plate, add the bacterial suspension to each well. b. Add the test compounds (this compound, EPI, or controls) to the designated wells. c. Add EtBr to all wells at a final concentration of 2 µg/mL.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorometer set to an excitation wavelength of 530 nm and an emission wavelength of 590 nm. b. Record the fluorescence at regular intervals (e.g., every 5 minutes) for 60 minutes.
-
Data Analysis: a. Plot the fluorescence intensity over time. A higher fluorescence signal in the presence of a compound compared to the control (bacteria + EtBr only) suggests that the compound inhibits the efflux of EtBr.
Visualizations
Caption: Mechanism of this compound efflux by the AcrAB-TolC pump.
Caption: Troubleshooting flowchart for this compound inefficacy in E. coli.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine-Arginine-β-Naphthylamide Enhances the Photobactericidal Effect of Methylene Blue on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenylalanine-arginine β-naphthylamide could enhance neomycin-sensitivity on Riemerella anatipestifer in vitro and in vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
stability of ML267 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ML267 under various experimental conditions. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this potent Sfp phosphopantetheinyl transferase (PPTase) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase) with an IC50 of 0.29 µM.[1] It also shows inhibitory activity against AcpS-PPTase with an IC50 of 8.1 µM.[1] PPTases are crucial enzymes that activate carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites in bacteria. By inhibiting Sfp PPTase, this compound disrupts these essential pathways, leading to its bactericidal activity, particularly against Gram-positive bacteria.[1]
Q2: What are the primary degradation pathways for a compound like this compound?
A2: this compound contains a thiourea moiety, which is susceptible to oxidation and hydrolysis. Oxidation can lead to the formation of urea derivatives, disulfides, or various sulfur oxides. Hydrolysis, especially under basic conditions, can also lead to the formation of the corresponding urea and release of sulfide. The pyridinylpiperazine core, while generally more stable, can also undergo degradation under harsh conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For aqueous experimental buffers, it is best to prepare fresh dilutions from the stock solution immediately before use.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent inhibitor of Sfp PPTase, it also inhibits AcpS-PPTase at a higher concentration (IC50 of 8.1 µM).[1] Researchers should be aware of this and consider potential effects on the AcpS pathway in their experimental design, especially when using higher concentrations of the inhibitor.
Stability of this compound
The stability of this compound is a critical factor for the successful design and interpretation of experiments. Below are summaries of its stability under various conditions.
Summary of Quantitative Stability Data
| Condition | Parameter | Value | Reference |
| Mouse Liver Microsomes | Half-life (t½) | 49.5 minutes | NIH Probe Report[2] |
| PBS Buffer (pH 7.4) | Solubility | 20 µM | NIH Probe Report[2] |
| PBS Buffer (pH 7.4) | Stability | >85% remaining after 48 hours | NIH Probe Report[2] |
| PPTase Buffer | Stability | Stable over 48 hours | NIH Probe Report |
| Aqueous Solution (pH 2) | Stability | Stable over 4 hours | NIH Probe Report |
| Aqueous Solution (pH 9) | Stability | Shows some degradation over 4 hours | NIH Probe Report |
Note: The stability data in different buffers and pH conditions from the NIH Probe Report is based on graphical representation and is qualitative.
General Stability Profile
-
pH Stability: this compound is relatively stable in neutral and acidic aqueous solutions. However, it exhibits some degradation in basic conditions (pH 9).
-
Temperature Stability: As with most small molecules, prolonged exposure to elevated temperatures is likely to accelerate degradation. It is recommended to store this compound solutions at low temperatures.
-
Photostability: Specific photostability data for this compound is not currently available. However, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage and experiments.
Experimental Protocols
General Protocol for Assessing Small Molecule Stability in Aqueous Buffer
This protocol outlines a general procedure for evaluating the stability of a small molecule like this compound in a buffered aqueous solution.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Preparation of Test Solution: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on the experiment.
-
Incubation: Incubate the test solution at a specific temperature (e.g., room temperature or 37°C). Protect the solution from light if assessing thermal stability alone.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the test solution.
-
Quenching and Storage: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. Store the samples at -20°C or colder until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of the remaining compound against time to determine the degradation kinetics and calculate the half-life.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4]
-
Acidic Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5][6][7][8][9]
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as LC-MS, to separate and identify the degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting bacterial growth.
Caption: General workflow for assessing the stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory activity of this compound observed in an in vitro assay. | 1. Degradation of this compound: Improper storage or handling of stock solutions; repeated freeze-thaw cycles. 2. Incorrect Concentration: Error in calculating dilutions. 3. Suboptimal Assay Conditions: pH, temperature, or incubation time not optimal for inhibitor binding. 4. Issues with Peptide Solubility: this compound may not be fully dissolved in the assay buffer. | 1. Ensure proper storage of this compound stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment. 2. Verify the concentrations of all reagents and recalculate dilutions. 3. Ensure assay conditions are within the optimal range for the target enzyme and inhibitor. 4. Ensure this compound is fully dissolved in the appropriate buffer before adding it to the assay. The final DMSO concentration should be kept low. |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes. 2. Incomplete Mixing: Reagents not thoroughly mixed in each well. 3. Plate Edge Effects: Evaporation in the outer wells of a microplate leading to changes in reagent concentrations. 4. Temperature Gradients: Non-uniform temperature across the plate during incubation. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all reagents in each well. 3. Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation. 4. Ensure the entire plate is at a uniform temperature during incubation. |
| Precipitation of this compound in aqueous buffer. | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. The solubility of this compound in PBS (pH 7.4) is approximately 20 µM.[2] 2. High Final DMSO Concentration: A high percentage of DMSO in the final solution can sometimes cause precipitation when added to an aqueous buffer. | 1. Do not exceed the known solubility limit of this compound in your experimental buffer. Consider using a solubilizing agent if higher concentrations are required, but be mindful of its potential effects on the assay. 2. Keep the final concentration of DMSO in the assay as low as possible (ideally ≤1%). |
| Apparent activation of the enzyme by this compound. | 1. Solvent Effects: The solvent (e.g., DMSO) may be affecting the enzyme's activity. 2. Interference with Detection: this compound may interfere with the detection method (e.g., autofluorescence). | 1. Include a solvent control (buffer with the same concentration of DMSO but without this compound) to assess the effect of the solvent on the enzyme's activity. 2. Run a control without the enzyme to check for any direct effect of this compound on the substrate or the detection signal. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. atlas-mts.com [atlas-mts.com]
- 8. ICH Q1B Photostability: Light Source Qualification and Exposure Setups – Pharma Stability [pharmastability.com]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
interpreting unexpected results in ML267 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving ML267, a potent inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Biochemical Assays
Question 1: My IC50 value for this compound in an Sfp-PPTase inhibition assay is significantly higher than the reported values. What are the potential causes?
Answer: Discrepancies in IC50 values can arise from several factors. Below is a troubleshooting guide to help identify the source of the variation.
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Enzyme Quality and Concentration | Ensure the Sfp-PPTase enzyme is active and used at the correct concentration. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles. Verify the active enzyme concentration before use.[1][2] |
| Substrate Concentration | The measured IC50 is dependent on the substrate concentration. Ensure that the concentration of coenzyme A (CoA) and the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) are consistent with the validated assay protocol.[3] |
| Assay Buffer and Conditions | Verify the pH, temperature, and composition of the assay buffer. Enzymes are sensitive to these conditions, and deviations can affect activity and inhibitor binding.[1][4] |
| Compound Integrity and Solubility | Confirm the purity and concentration of your this compound stock solution. Poor solubility of the inhibitor in the assay buffer can lead to an artificially high IC50. Consider using a small amount of DMSO to aid solubility, but keep the final concentration low (typically <1%) to avoid effects on the enzyme.[1] |
| Incubation Times | Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition are consistent with the protocol.[1] |
| Data Analysis | The method used to calculate the IC50 value can influence the result. Use a standardized non-linear regression model to fit the dose-response curve.[5][6][7] |
Logical Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Antimicrobial Activity Assays
Question 2: this compound is showing no, or very weak, antibacterial activity against a Gram-positive bacterial strain it is reported to be active against. Why might this be?
Answer: Several factors can influence the outcome of antimicrobial susceptibility testing. Consider the following possibilities:
Troubleshooting Guide: Lack of Expected Antibacterial Activity
| Potential Cause | Recommended Action |
| Bacterial Strain and Growth Phase | Confirm the identity and purity of your bacterial strain. The susceptibility of bacteria can be influenced by their growth phase; ensure you are using a standardized inoculum from a fresh culture in the logarithmic growth phase.[8][9] |
| Inoculum Density | An overly dense bacterial inoculum can overwhelm the antimicrobial agent, leading to apparent resistance. Standardize your inoculum to the recommended colony-forming units per milliliter (CFU/mL), typically around 5 x 10^5 CFU/mL for broth microdilution.[10][11] |
| Culture Medium | The composition of the culture medium can affect the activity of an antimicrobial compound. Use the recommended medium for susceptibility testing, such as Mueller-Hinton broth.[8][11] |
| Compound Stability | This compound may be unstable or degrade in the culture medium over the incubation period. Consider this possibility if you observe initial inhibition followed by regrowth. |
| Efflux Pumps | Some bacteria can develop resistance by actively pumping the antimicrobial agent out of the cell. This is a known mechanism of resistance for some compounds.[12] |
Signaling Pathway: this compound Mechanism of Action
This compound inhibits Sfp-type PPTases, which are crucial for the post-translational modification of acyl and peptidyl carrier proteins (ACPs and PCPs). This modification is essential for the function of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS), all of which are vital for bacterial viability and the production of secondary metabolites.
Caption: this compound inhibits Sfp-type PPTase, blocking essential metabolic pathways.
Cell-Based Assays & In Vivo Studies
Question 3: I am observing unexpected cytotoxicity of this compound in my mammalian cell line. Isn't it supposed to be selective for bacterial enzymes?
Answer: While this compound is designed to be selective for bacterial PPTases, off-target effects can sometimes lead to cytotoxicity in mammalian cells, especially at higher concentrations.
Troubleshooting Guide: Unexpected Mammalian Cell Cytotoxicity
| Potential Cause | Recommended Action |
| High Compound Concentration | At concentrations significantly above the antibacterial MIC, off-target effects are more likely. Determine the cytotoxic concentration (CC50) and calculate the selectivity index (CC50/MIC) to understand the therapeutic window. |
| Off-Target Effects | This compound could be interacting with other cellular components in mammalian cells. While it has been shown to be inactive against the human PPTase orthologue, other off-target interactions cannot be entirely ruled out.[12] Some bactericidal antibiotics have been shown to induce mitochondrial dysfunction and oxidative damage in mammalian cells.[13] |
| Impure Compound | An impurity in your batch of this compound could be responsible for the observed cytotoxicity. Verify the purity of your compound. |
| Assay Artifacts | The cytotoxicity assay itself could be producing artifacts. For example, in MTT assays, the compound might interfere with the metabolic reduction of the dye.[14] Consider using a secondary cytotoxicity assay that relies on a different mechanism, such as measuring LDH release or using a dye-exclusion method.[15] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).[16] |
Question 4: this compound shows potent activity in my in vitro assays, but is ineffective in my in vivo animal model of infection. What could explain this discrepancy?
Answer: The disconnect between in vitro and in vivo results is a common challenge in drug development. Several factors related to the host, the pathogen, and the compound's properties can contribute to this.
Logical Relationship: Factors Influencing In Vivo Efficacy
Caption: Relationship between in vitro activity and in vivo efficacy.
Potential Reasons for In Vitro-In Vivo Discrepancy:
-
Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching and maintaining a therapeutic concentration at the site of infection.[17][18] this compound has a reported in vitro ADME and in vivo PK profile, which should be considered in your experimental design.[19]
-
Protein Binding: The compound may bind to plasma proteins in the host, reducing the amount of free drug available to act on the bacteria.
-
Host-Pathogen Interactions: The in vivo environment is much more complex than in vitro conditions. The pathogen may behave differently within the host, or the host's immune system may interfere with the compound's activity.[20][21]
-
Infection Model: The chosen animal model may not be appropriate for the specific pathogen or compound being tested.
Experimental Protocols
Protocol 1: Sfp-PPTase Inhibition Assay (Biochemical)
This protocol is a general guideline for a fluorescence polarization-based assay to determine the IC50 of this compound against Sfp-PPTase.
Materials:
-
Purified Sfp-PPTase
-
Fluorescently labeled coenzyme A (e.g., rhodamine-CoA)
-
Acyl or Peptidyl Carrier Protein (e.g., VibB or a synthetic peptide)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6)
-
This compound stock solution in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 23 nL) of the diluted this compound or DMSO (as a control).[19]
-
Add Sfp-PPTase (e.g., to a final concentration of 15 nM) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.[19]
-
Initiate the reaction by adding a mixture of the fluorescently labeled CoA and the carrier protein substrate.[19][22]
-
Incubate the reaction at room temperature for a set time (e.g., 60 minutes).
-
Read the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)[8]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in MHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[11]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[10][11]
-
Prepare serial twofold dilutions of this compound in MHB directly in the 96-well plate.
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.[10]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[23] This can be confirmed by measuring the optical density at 600 nm.[8]
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound using the MTT colorimetric assay.
Materials:
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percent cell viability for each this compound concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to determine the CC50 (cytotoxic concentration 50%).
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sfp-Type 4′-Phosphopantetheinyl Transferase Is Indispensable for Fungal Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
how to mitigate ML267 degradation in long-term studies
This technical support center provides guidance on mitigating the degradation of ML267 in long-term studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues encountered during the long-term storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity in Assays | Degradation of this compound due to improper storage conditions. | 1. Verify storage conditions (temperature, light exposure). 2. Perform a stability analysis using HPLC to determine the purity of the stock solution. 3. Prepare fresh stock solutions from a new vial of solid this compound. |
| Precipitate Formation in Stock Solutions | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate for this compound and the intended concentration. 2. Gently warm the solution to aid dissolution. 3. If precipitation persists, filter the solution and re-determine the concentration. Consider preparing a more dilute stock solution. |
| Inconsistent Assay Results | Inter-assay variability due to inconsistent handling or degradation of working solutions. | 1. Prepare fresh working solutions from a validated stock solution for each experiment. 2. Minimize the time working solutions are kept at room temperature. 3. Ensure consistent incubation times and conditions across all experiments. |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of this compound. | 1. Analyze the degradation products using LC-MS to identify their molecular weights. 2. Based on the structure of this compound, potential degradation pathways include hydrolysis of the thiourea moiety or oxidation. 3. Adjust storage and experimental conditions to minimize degradation (e.g., use of antioxidants, pH control). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous buffers?
A3: Published data indicates that this compound is relatively stable in DPBS buffer (pH 7.4) and a specific PPTase buffer at room temperature for up to 48 hours. However, stability can be pH-dependent. It shows some degradation at pH 9 over a 4-hour period. For long-term studies in aqueous solutions, it is crucial to perform your own stability assessment under your specific experimental conditions.
Q4: What are the likely degradation pathways for this compound?
A4: The chemical structure of this compound contains a thiourea group, which can be susceptible to hydrolysis, leading to the formation of a urea derivative and hydrogen sulfide. Oxidation of the sulfur atom is also a potential degradation pathway.
Q5: How can I monitor the degradation of this compound?
A5: The most common method for monitoring small molecule degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This technique allows for the separation and quantification of the parent compound and its degradation products.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[1][3]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a method to assess the stability of this compound in a solution over time using HPLC.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the final desired concentration in the aqueous buffer.
-
Divide the solution into multiple aliquots in separate vials.
-
Establish a time-zero sample by immediately analyzing one aliquot by HPLC. This will serve as the baseline.
-
Incubate the remaining aliquots at the desired temperature (e.g., room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and analyze it by HPLC.
-
For each time point, calculate the percentage of this compound remaining relative to the time-zero sample by comparing the peak area of the parent compound.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.[2]
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Procedure:
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with NaOH before analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at a controlled temperature for a specified period.
-
Neutralize the solution with HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at an elevated temperature (e.g., 70°C).
-
At various time points, dissolve a sample for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV light source.
-
-
Analysis:
-
Analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound forced degradation studies.
References
identifying and minimizing ML267 cytotoxicity in host cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential cytotoxicity associated with ML267, a potent inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of bacterial Sfp-type phosphopantetheinyl transferases (PPTases) with an IC50 of 0.29 µM.[1] It also shows inhibitory activity against AcpS-PPTase with an IC50 of 8.1 µM.[1] Its primary mechanism involves blocking the post-translational modification of carrier proteins, which is essential for the biosynthesis of fatty acids and various secondary metabolites in bacteria. This inhibition ultimately thwarts bacterial growth, and this compound has demonstrated bactericidal activities, particularly against Gram-positive bacteria.[1][2]
Q2: Is this compound expected to be cytotoxic to mammalian host cells?
A2: Studies have indicated that this compound has low cytotoxicity against human cells. Specifically, it was profiled for cytotoxicity in HepG2 cells and was found to be devoid of activity.[2] Furthermore, compounds of this class have been shown to possess antibacterial activity without inducing a rapid cytotoxic response in human cells.[3] However, cytotoxicity can be cell-line specific and dependent on experimental conditions.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound in my experiments?
A3: If you observe unexpected cytotoxicity, it is crucial to first establish a dose-response curve and a time-course experiment for this compound in your specific cell line. This will help determine the cytotoxic profile and identify a potential therapeutic window. We recommend starting with a broad range of concentrations and multiple time points. It is also essential to include a vehicle control (the solvent used to dissolve this compound) to ensure that the observed effects are not due to the solvent itself.[4]
Q4: Can the solvent for this compound contribute to cytotoxicity?
A4: Yes, the solvent used to dissolve this compound can be toxic to cells, especially at higher concentrations. It is imperative to test the toxicity of the vehicle at the same concentrations used in your experiments. If the vehicle control shows toxicity, you may need to consider using a different solvent or lowering the final concentration of the current solvent in your culture medium.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| High levels of cell death observed at various this compound concentrations. | The concentration of this compound may be too high for your specific cell line. | Perform a comprehensive dose-response curve with a wider range of concentrations, including very low doses. | Identification of a non-toxic or minimally toxic concentration range for your experimental setup. |
| The solvent used to dissolve this compound may be toxic to the cells. | Run a vehicle control experiment using the solvent at the same dilutions as the compound. | Determine if the solvent is the source of the observed cell death. | |
| The this compound compound may have degraded or been handled improperly. | Ensure proper storage of the compound, protect it from light, and avoid repeated freeze-thaw cycles. | Consistent and reproducible experimental results with a fresh aliquot of this compound. | |
| Cytotoxicity of this compound varies between experiments. | Inconsistent cell culture conditions can lead to variability. | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of your results. |
| The this compound stock solution may be degrading over time. | Prepare fresh stock solutions of this compound for each experiment and avoid long-term storage of diluted solutions. | More consistent dose-response relationships across experiments. | |
| This compound appears to be cytotoxic, but the intended antibacterial effect is not observed. | The bacterial strain being used may have resistance mechanisms, such as efflux pumps. | Consider using a different bacterial strain or investigating potential resistance mechanisms. | Clarification of whether the observed effect is host cell cytotoxicity or a lack of antibacterial efficacy. |
| The experimental conditions may not be optimal for this compound activity. | Review the literature for optimal pH, media components, and other conditions for this compound activity. | Improved antibacterial efficacy without increased host cell cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines the steps to assess cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Seed your chosen mammalian cell line in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control with the same solvent concentrations as the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared this compound dilutions and vehicle controls to the respective wells.
-
Include a negative control (cells with fresh medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: General Strategies to Minimize this compound Cytotoxicity
If you observe cytotoxicity, the following strategies can be employed to minimize it.[4]
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest possible duration that still achieves the desired antibacterial effect.
-
Adjust Serum Concentration: In some cases, increasing the serum concentration in the culture medium can help mitigate cytotoxicity by binding to the compound and reducing its free concentration.
-
Co-treatment with Antioxidants: If you suspect that this compound is inducing oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may be beneficial.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. assaygenie.com [assaygenie.com]
Technical Support Center: Improving the Bioavailability of ML267 for In Vivo Research
Welcome to the technical support center for ML267. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent inhibitor of Sfp phosphopantetheinyl transferase (PPTase). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My in vivo study with this compound is showing low and highly variable plasma concentrations after oral administration. What are the likely causes and what initial steps should I take?
Answer:
Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility, a likely characteristic of this compound. The primary reasons for this observation can be categorized as follows:
-
Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed effectively. The reported solubility in PBS buffer (pH 7.4) is 20 µM, which may be indicative of low solubility in the varying pH environments of the GI tract.
-
Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form might be too slow to allow for significant absorption during its transit through the GI tract.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the compound back into the GI lumen.
Initial Diagnostic Steps:
-
Physicochemical Characterization: If not already known, determine the key physicochemical properties of your batch of this compound, including its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract), LogP (lipophilicity), and pKa (ionization constant). These parameters are critical for selecting an appropriate formulation strategy.
-
Formulation Assessment: The formulation vehicle used for administration is critical. If you are using a simple suspension, it is likely that the bioavailability will be limited by the dissolution rate.
-
In Vitro Dissolution Testing: Perform a simple dissolution test of your current formulation in simulated gastric and intestinal fluids to assess the extent and rate of this compound release.
Question 2: Based on initial assessments, it appears poor solubility is the main issue. What formulation strategies should I consider to improve the oral bioavailability of this compound?
Answer:
For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance oral bioavailability. The choice of strategy will depend on the compound's specific physicochemical properties, the required dose, and the animal model being used.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Suitable for this compound? |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Potentially. If the dissolution rate is the primary limiting factor. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which increases its apparent solubility and dissolution rate. | Likely. This is a powerful technique for poorly soluble crystalline compounds. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, facilitating absorption. | Highly likely. Especially if this compound is lipophilic (high LogP). |
| Co-solvents and Surfactants | Simple solutions or suspensions containing water-miscible organic solvents (co-solvents) or surfactants can increase the solubility of the compound in the dosing vehicle. | Yes, for initial screening, but precipitation upon dilution in the GI tract can be a concern. |
| Inclusion Complexes with Cyclodextrins | The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a complex with improved aqueous solubility. | Potentially. The stoichiometry and binding affinity would need to be determined. |
Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical properties of this compound that I need to consider for formulation development?
A1: While comprehensive data for this compound is not publicly available, the key parameters to determine for your specific batch are:
-
Aqueous Solubility: Crucial for understanding how well the compound will dissolve in the GI tract. This should be tested at various pH levels.
-
LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity of the compound. A high LogP value suggests that lipid-based formulations may be a good choice.
-
pKa: The ionization constant helps predict how the solubility of this compound will change in different pH environments of the GI tract.
-
Crystalline Form (Polymorphism): Different crystalline forms can have different solubilities and dissolution rates.
Q2: Are there any known liabilities of this compound that could affect its bioavailability?
A2: The initial probe report for this compound suggests it has a "promising" in vitro ADME and in vivo PK profile. However, it is noted to have some inhibition of CYP2D6 and CYP3A4 at 3µM, which could indicate a potential for drug-drug interactions if co-administered with substrates of these enzymes. Its stability in mouse liver microsomes (T1/2 of 49.5 min) suggests moderate metabolic clearance.
Q3: How do I choose between different formulation strategies?
A3: The choice of formulation depends on a systematic evaluation. A decision tree can guide this process:
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS formulation. The specific components and their ratios will need to be optimized for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Vortex mixer
-
Water bath shaker
Procedure:
-
Solubility Screening:
-
Determine the solubility of this compound in a range of oils, surfactants, and co-solvents.
-
Add an excess amount of this compound to 1 mL of each excipient in a glass vial.
-
Shake the vials in a water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC).
-
Select the excipients with the highest solubility for ML276.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the optimal oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at different weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise, with gentle stirring, and observe the formation of an emulsion.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the surfactant and co-surfactant and vortex until a clear and homogenous mixture is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a homogenous emulsion.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing ASDs.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Polymer and Solvent Selection:
-
Choose a polymer that is miscible with this compound.
-
Select a common volatile solvent in which both this compound and the polymer are soluble.
-
-
Preparation of the Solid Dispersion:
-
Weigh the desired amounts of this compound and the polymer (e.g., drug-to-polymer ratios of 1:1, 1:3, 1:5).
-
Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Characterization of the ASD:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for crystalline this compound, indicating its amorphous state.
-
Powder X-ray Diffraction (PXRD): To confirm the absence of sharp peaks characteristic of crystalline this compound.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated GI fluids to assess the improvement in dissolution rate and the extent of supersaturation compared to the crystalline drug.
-
Signaling Pathway and Experimental Workflow Visualizations
Validation & Comparative
A Comparative Guide to ML267 and Other Phosphopantetheinyl Transferase (PPTase) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), with other known inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tools for their studies in bacterial secondary metabolism, antibiotic development, and chemical biology.
Introduction to PPTase Inhibition
Phosphopantetheinyl transferases (PPTases) are essential enzymes that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1] This modification, the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on an acyl carrier protein (ACP) or peptidyl carrier protein (PCP), is critical for the activation of these biosynthetic pathways.[1] As these pathways are often vital for bacterial viability and virulence, PPTase inhibitors represent a promising class of potential antibacterial agents.[2]
This compound has emerged as a significant small molecule inhibitor of bacterial Sfp-type PPTases, demonstrating potent and selective activity.[2] This guide will compare the performance of this compound with other notable PPTase inhibitors, presenting quantitative data, experimental methodologies, and a visualization of the enzyme's role in cellular pathways.
Quantitative Comparison of PPTase Inhibitors
The following table summarizes the in vitro potency of this compound and other selected PPTase inhibitors against their respective target enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target PPTase | IC50 (µM) | Organism/Source | Reference(s) |
| This compound | Sfp | 0.29 | Bacillus subtilis | [2] |
| AcpS | 8.1 | Escherichia coli | [2] | |
| Compound 8918 | PptT | 2.5 | Mycobacterium tuberculosis | [3][4] |
| SCH-202676 | Sfp | Not Reported | Bacillus subtilis | [5][6] |
Signaling Pathway and Experimental Workflow
To understand the context of PPTase inhibition, it is crucial to visualize the enzyme's role in the broader context of fatty acid biosynthesis.
Caption: Role of PPTase in the activation of Acyl Carrier Protein (ACP) for fatty acid synthesis and the inhibitory action of this compound.
The experimental workflow for assessing PPTase inhibition is a critical component of inhibitor characterization.
Caption: A generalized workflow for determining the IC50 of a PPTase inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PPTase inhibitors.
Sfp-PPTase Inhibition Assay (Fluorescence-based)
This assay measures the inhibition of Sfp-catalyzed transfer of a fluorescently labeled Ppant group from a CoA analog to an apo-ACP.
Materials:
-
Purified Sfp PPTase
-
Purified apo-Acyl Carrier Protein (ACP)
-
Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)
-
This compound or other test inhibitors dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mg/mL BSA, 0.01% Tween-20
-
96-well black microplates
-
Plate reader capable of fluorescence polarization or intensity measurements
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a 96-well plate, add 1 µL of each inhibitor dilution to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Add 50 µL of Sfp PPTase solution (e.g., 20 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a substrate mix containing apo-ACP (e.g., 2 µM final concentration) and fluorescently labeled CoA (e.g., 100 nM final concentration) in Assay Buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization or intensity using a plate reader at appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PptT Inhibition Assay (Gel-based)
This method visualizes the conversion of apo-ACP to the larger holo-ACP, which can be separated by urea-PAGE.
Materials:
-
Purified PptT
-
Purified apo-ACP
-
Coenzyme A (CoA)
-
Compound 8918 or other test inhibitors dissolved in DMSO
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2
-
Quench Solution: 100 mM EDTA
-
Urea-Polyacrylamide Gel Electrophoresis (Urea-PAGE) system
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare reaction mixtures containing Reaction Buffer, apo-ACP (e.g., 10 µM), and varying concentrations of the test inhibitor.
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding PptT (e.g., 50 nM) and CoA (e.g., 50 µM).
-
Incubate the reactions at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reactions by adding Quench Solution.
-
Resolve the reaction products on a Urea-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the bands corresponding to apo-ACP and holo-ACP.
-
Quantify the band intensities to determine the extent of conversion and calculate the inhibition at each inhibitor concentration.
Conclusion
This compound stands out as a potent and selective inhibitor of bacterial Sfp-type PPTases, demonstrating sub-micromolar efficacy.[2] Its comparison with other inhibitors, such as Compound 8918, highlights the diversity of chemical scaffolds capable of targeting this essential enzyme class. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and to further explore the potential of PPTase inhibitors as novel antibacterial agents. The visualization of the PPTase-mediated pathway and the experimental workflow aim to provide a clear conceptual framework for these investigations. Future research should focus on expanding the library of characterized PPTase inhibitors to include a wider range of bacterial species and PPTase subtypes, which will be crucial for the development of broad-spectrum or targeted antibacterial therapies.
References
- 1. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PptT inhibitor 8918 | 65009-19-0 | Antibacterial | MOLNOVA [molnova.com]
- 4. molnova.com [molnova.com]
- 5. SCH-202676: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ‘allosteric modulator' SCH-202676 disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
validation of ML267's antibacterial activity in different strains
A comprehensive analysis of the antibacterial activity of ML267, a novel inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase), reveals its potent and specific bactericidal effects against a range of Gram-positive pathogens. This guide provides a comparative overview of this compound's efficacy against other antibacterial agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound has emerged as a promising antibacterial compound due to its unique mechanism of action, targeting a key enzyme in bacterial metabolism. It is a potent inhibitor of Sfp phosphopantetheinyl transferase (PPTase) with an IC50 of 0.29 μM and also shows inhibitory activity against AcpS-PPTase with an IC50 of 8.1 μM.[1] This targeted approach results in specific bactericidal activity against Gram-positive bacteria, including challenging multidrug-resistant strains like community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA).[2]
Comparative Antibacterial Activity of this compound
The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The data presented below summarizes the in vitro activity of this compound against key Gram-positive bacteria and compares it with a previously developed Sfp inhibitor, Wyeth Compound 16, as well as standard-of-care antibiotics.
| Bacterial Strain | This compound MIC (µg/mL) | Wyeth Compound 16 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Bacillus subtilis 168 | 0.08 | ~3.04 (38-fold less potent) | - | - | - | 0.125 |
| Staphylococcus aureus (CA-MRSA) | 3.4 | ~61.2 (18-fold less potent) | 1 - 2 | 1 - 4 | ≤1 | - |
| Enterococcus faecalis | - | - | - | - | ≤4 | - |
Note: The MIC value for Wyeth Compound 16 was estimated based on the reported fold-improvement in potency of this compound.[2] MIC values for standard antibiotics are sourced from various studies and represent a general range of susceptibility.[1][2][3][4][5][6][7][8][9][10][11][12][13]
The data clearly demonstrates the superior potency of this compound compared to the earlier Sfp inhibitor. Against Bacillus subtilis, this compound shows a remarkable 38-fold increase in potency.[2] Furthermore, in a methicillin-resistant strain of Staphylococcus aureus, this compound exhibited an 18-fold greater activity.[2] When compared to commonly used antibiotics for Gram-positive infections, this compound's MIC against CA-MRSA is in a comparable range to linezolid and daptomycin, highlighting its potential as a therapeutic alternative.
Mechanism of Action: Targeting a Vital Bacterial Pathway
This compound's antibacterial activity stems from its inhibition of phosphopantetheinyl transferases (PPTases), specifically the Sfp-type. These enzymes are crucial for the activation of carrier proteins involved in the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors. By blocking this essential pathway, this compound effectively halts bacterial growth and proliferation.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The validation of this compound's antibacterial activity was conducted using standard microbiological techniques. The following are detailed protocols for the key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound and other test compounds
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and other test compounds is prepared in the 96-well plates using MHB. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate seeded with a test microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer or pipette tip to create wells
-
This compound and other test compounds
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
Plate Preparation: A sterile swab is dipped into the standardized bacterial inoculum and used to evenly streak the entire surface of an MHA plate.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer or pipette tip.
-
Application of Test Compounds: A fixed volume (e.g., 50-100 µL) of a known concentration of this compound or other test compounds is added to each well. A control well containing the solvent used to dissolve the compounds is also included.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters using calipers. A larger zone of inhibition indicates greater antibacterial activity.
Figure 2. Experimental workflow for antibacterial activity validation.
Conclusion
This compound demonstrates significant and specific antibacterial activity against Gram-positive bacteria, including drug-resistant strains. Its novel mechanism of action, targeting the essential Sfp-type PPTase, makes it a valuable candidate for further drug development. The data presented in this guide provides a strong foundation for researchers to understand and further investigate the therapeutic potential of this compound in combating Gram-positive bacterial infections. The detailed experimental protocols offer a clear roadmap for the validation and comparison of its antibacterial efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. researchgate.net [researchgate.net]
- 12. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ML267's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases), with alternative compounds. It includes supporting experimental data, detailed protocols, and visual diagrams to objectively evaluate its mechanism of action and performance.
Introduction to this compound
This compound is a small molecule inhibitor targeting bacterial phosphopantetheinyl transferases (PPTases), enzymes essential for the post-translational modification of carrier proteins involved in crucial metabolic pathways. Specifically, this compound demonstrates high potency against Sfp-type PPTases, which are primarily involved in the biosynthesis of secondary metabolites, and also inhibits AcpS-type PPTases, which are crucial for primary fatty acid biosynthesis.[1] This dual-target activity contributes to its bactericidal effects against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2]
Mechanism of Action: Inhibition of Phosphopantetheinyl Transferases
Phosphopantetheinyl transferases catalyze the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This covalent modification is a prerequisite for the function of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS). By inhibiting Sfp and AcpS, this compound effectively shuts down these vital biosynthetic pathways, leading to bacterial cell death.
Below is a diagram illustrating the central role of PPTases and the inhibitory action of this compound.
References
ML267: A Novel Antibiotic Candidate Poised to Reshape the Fight Against Bacterial Resistance
For Immediate Release
In an era where the mounting threat of antibiotic resistance calls for innovative therapeutic strategies, the novel compound ML267 emerges as a promising alternative to traditional antibiotics. With a unique mechanism of action targeting a previously unexploited bacterial enzyme, this compound demonstrates significant potential in combating formidable Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA). This guide offers a comprehensive comparison of this compound with conventional antibiotics, supported by available experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
A New Frontier in Antibacterial Therapy: Targeting Phosphopantetheinyl Transferase
This compound distinguishes itself from conventional antibiotics by its novel mechanism of action. It acts as a potent inhibitor of phosphopantetheinyl transferase (PPTase), a crucial enzyme in bacterial biosynthesis pathways.[1][2] Specifically, this compound targets Sfp-type PPTases, which are essential for the production of virulence factors and secondary metabolites in many pathogenic bacteria.[1] By inhibiting this enzyme, this compound disrupts critical cellular processes, leading to bacterial cell death. This mode of action represents a significant departure from that of traditional antibiotics, which typically target cell wall synthesis, protein synthesis, or DNA replication.
Performance Profile: this compound vs. Traditional Antibiotics
Initial studies have reported potent activity of this compound against Gram-positive bacteria. For instance, this compound has shown an 18-fold increase in potency against a methicillin-resistant strain of S. aureus when compared to a previous lead compound.[1]
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| Sfp-PPTase | 0.29[2] |
| AcpS-PPTase | 8.1[2] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
To provide a framework for comparison, the following table summarizes the general MIC ranges for common traditional antibiotics against Staphylococcus aureus.
Table 2: General MIC Ranges of Traditional Antibiotics against Staphylococcus aureus
| Antibiotic Class | Antibiotic | MIC Range (µg/mL) for Susceptible Strains |
| Beta-Lactams | Oxacillin | ≤ 2[3] |
| Glycopeptides | Vancomycin | ≤ 2[4] |
| Macrolides | Erythromycin | ≤ 0.5 |
| Fluoroquinolones | Ciprofloxacin | ≤ 1 |
Disclaimer: The MIC values for traditional antibiotics are general guidelines and can vary depending on the specific strain and testing conditions. Direct comparative MIC data for this compound against these antibiotics is needed for a conclusive performance assessment.
Safety Profile: In Vitro Cytotoxicity
A critical aspect of drug development is ensuring a compound's safety and specificity for its intended target. Cytotoxicity assays are employed to assess the potential for a drug to cause cell death in human cells. This compound has been profiled for cytotoxicity against the human liver cell line HepG2 and was found to be devoid of significant activity, suggesting a favorable preliminary safety profile.[1]
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay | Result |
| This compound | HepG2 | CellTiter-Glo | No significant cytotoxicity observed[1] |
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The MIC of this compound and traditional antibiotics is determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.[2][5][6][7]
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.[2][7]
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5][7]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[5][6]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[6] Each plate includes a growth control (no antibiotic) and a sterility control (no bacteria).[6]
Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The cytotoxicity of this compound is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP as an indicator of metabolically active cells.[1][8]
-
Cell Plating: Human HepG2 cells are seeded into a 1536-well white, solid-bottom assay plate at a density of 2,000 cells per well and incubated for 24 hours.[1]
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is measured using a plate reader. A decrease in luminescence compared to untreated control cells indicates cytotoxicity.[1][8]
Visualizing the Mechanisms of Action
To visually compare the mode of action of this compound with that of traditional antibiotics, the following diagrams illustrate the respective signaling pathways.
Caption: Mechanism of action of this compound.
References
- 1. reframeDB [reframedb.org]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. youtube.com [youtube.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. promega.com [promega.com]
Evaluating the Synergistic Potential of ML267: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing and new antibacterial agents. ML267 is a novel inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an enzyme crucial for various metabolic pathways, including fatty acid synthesis.[1][2] This guide provides a framework for evaluating the synergistic potential of this compound with other antibacterial agents, offering objective comparison methodologies and supporting experimental protocols. While specific synergistic data for this compound is not yet publicly available, this document outlines the established procedures for such an evaluation. One promising avenue of investigation is the combination of this compound with other anti-infective compounds that also target bacterial fatty acid production, where it may potentiate their effects.[1]
Understanding this compound
This compound is a potent inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase).[3] PPTases are essential for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites.[1][4] By inhibiting this enzyme, this compound disrupts these critical pathways, leading to bactericidal activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][4] Its novel mechanism of action makes it an attractive candidate for combination studies.
Hypothetical Performance with a Partner Antibiotic
To illustrate how the synergistic effects of this compound would be evaluated, the following tables present hypothetical data from a checkerboard assay combining this compound with a theoretical partner antibiotic, "Compound X," against an MRSA strain.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Compound X
This table shows the lowest concentration of each agent that inhibits the visible growth of MRSA when used alone.
| Compound | MIC (µg/mL) |
| This compound | 2 |
| Compound X | 8 |
Table 2: Checkerboard Assay Results for this compound and Compound X Combination
This table presents the results of combining the two agents. The values represent the concentrations (in µg/mL) of each compound in wells that showed no bacterial growth. The combination that yields the lowest Fractional Inhibitory Concentration (FIC) Index is highlighted.
| This compound (µg/mL) | Compound X (µg/mL) | FIC of this compound | FIC of Compound X | FIC Index | Interpretation |
| 0.5 | 1 | 0.25 | 0.125 | 0.375 | Synergy |
| 0.5 | 2 | 0.25 | 0.25 | 0.5 | Additivity |
| 1 | 0.5 | 0.5 | 0.0625 | 0.5625 | Additivity |
| 1 | 1 | 0.5 | 0.125 | 0.625 | Additivity |
FIC Index is calculated as: (MIC of this compound in combination / MIC of this compound alone) + (MIC of Compound X in combination / MIC of Compound X alone).[5][6][7] Interpretation of FIC Index: ≤ 0.5 indicates synergy; > 0.5 to 4 indicates additivity or indifference; > 4 indicates antagonism.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. The following are standard protocols for key experiments.
Checkerboard Microdilution Assay
This assay is a standard method for determining the synergistic, additive, or antagonistic effects of a combination of antimicrobial agents.[8][9]
Objective: To determine the FIC index of this compound in combination with another antibacterial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[9]
-
Stock solutions of this compound and the partner antibiotic.
Procedure:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of the two compounds.[7]
-
This compound is serially diluted along the x-axis (e.g., columns 1-10), while the partner antibiotic is serially diluted along the y-axis (e.g., rows A-G).[7]
-
Row H contains serial dilutions of this compound alone to determine its MIC, and a designated column (e.g., 11) contains serial dilutions of the partner antibiotic alone to determine its MIC.[7]
-
A well with no antibiotics serves as a positive growth control, and a well with sterile broth serves as a negative control.
-
Each well is inoculated with the standardized bacterial suspension.[9]
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.
-
The FIC index is calculated for each combination showing no growth to identify the most potent synergistic interaction.[7]
Time-Kill Curve Assay
This assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[10]
Objective: To assess the rate of bacterial killing by this compound, a partner antibiotic, and their combination.
Materials:
-
Culture flasks with MHB
-
Log-phase bacterial culture (~10^6 CFU/mL)[10]
-
This compound and partner antibiotic at specified concentrations (e.g., based on MIC values from the checkerboard assay).
-
Sterile saline for serial dilutions.
-
Agar plates for colony counting.
Procedure:
-
Set up flasks containing:
-
Growth control (no drug)
-
This compound alone
-
Partner antibiotic alone
-
The combination of this compound and the partner antibiotic.
-
-
Inoculate each flask with the log-phase bacterial culture.[10]
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[10]
-
Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable colony-forming units (CFU/mL).
-
Incubate the plates for 18-24 hours and count the colonies.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10][11]
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphopantetheinyl transferase inhibition and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of ML267 for Bacterial PPTase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, playing a crucial role in the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors.[1][2][3] This central role makes them attractive targets for the development of novel antibacterial agents.[1] ML267 has emerged as a potent inhibitor of bacterial Sfp-type PPTase.[1][4] This guide provides a comprehensive evaluation of the specificity of this compound, comparing its performance with other molecules and presenting the supporting experimental data and protocols.
Comparative Efficacy of PPTase Inhibitors
This compound demonstrates significant potency against bacterial Sfp-PPTase with nanomolar activity.[1] Importantly, for therapeutic potential, it exhibits high selectivity for the bacterial enzyme over its human counterpart.[4] The following table summarizes the available quantitative data for this compound and a previously known inhibitor.
| Compound | Target PPTase | IC50 | Fold Selectivity (Bacterial vs. Human) | Cytotoxicity (HepG2 Cells) |
| This compound | Sfp (from Bacillus subtilis) | 290 nM[1] | >196-fold[1] | >57 µM[1] |
| AcpS-PPTase | 6.93 µM[1] | Not Reported | ||
| human PPTase (hPPTase) | No significant inhibition[4][5] | |||
| Wyeth Compound 16 | Sfp (from Bacillus subtilis) | ~1.45 µM (estimated 5-fold less potent than this compound)[1] | Not Reported | Not Reported |
| 2'-deoxy-PAP | Sfp (from Bacillus subtilis) | 11 µM[5] | ~4.5-fold (less selective) | Not Reported |
| human PPTase (hPPTase) | 50 µM[5] |
Experimental Protocols for Assessing PPTase Inhibition
Several robust assays are available to determine the inhibitory activity and specificity of compounds against PPTases. These assays are crucial for validating potential drug candidates like this compound.
Fluorescence Polarization (FP)-Based Assay
This assay is a common method for evaluating the inhibition of PPTase activity in a high-throughput format.
Principle: The assay measures the change in polarization of fluorescently labeled Coenzyme A (CoA). When the fluorescently labeled 4'-phosphopantetheine (Ppant) group is transferred from CoA to a larger carrier protein by PPTase, the tumbling rate of the fluorophore slows down, leading to an increase in fluorescence polarization. Inhibitors of PPTase will prevent this transfer, resulting in no change or a smaller change in polarization.
Protocol:
-
Reagents:
-
Buffer: 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20.
-
PPTase enzyme (e.g., Sfp or human PPTase) at a final concentration of 5-100 nM.
-
Fluorescently labeled CoA (e.g., rhodamine-CoA) at a final concentration of 5 µM.
-
Carrier protein (e.g., VibB or human ACP) at a final concentration of 10 µM.
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Add the buffer, PPTase enzyme, and test compound to a 96-well black plate.
-
Incubate for a predetermined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescently labeled CoA and carrier protein.
-
Monitor the change in fluorescence polarization over time (e.g., 45 minutes) using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve.
-
Förster Resonance Energy Transfer (FRET)-Based Assay
This high-throughput kinetic assay is designed for the discovery of Sfp-PPTase inhibitors.
Principle: The assay utilizes a rhodamine-labeled CoA (donor) and a Black Hole Quencher-2 (BHQ2)-labeled consensus acceptor peptide (acceptor). When the PPTase transfers the rhodamine-labeled Ppant moiety to the acceptor peptide, the donor and quencher are brought into close proximity, leading to a reduction in the fluorescence signal due to FRET. Inhibitors will prevent this process, resulting in a sustained fluorescence signal.[6]
Protocol:
-
Reagents:
-
Assay buffer.
-
Sfp-PPTase enzyme.
-
Rhodamine-labeled CoA.
-
BHQ2-labeled acceptor peptide (e.g., YbbR).
-
Test compounds.
-
-
Procedure:
-
The assay can be miniaturized to a 1536-well format.[6]
-
Dispense the test compounds into the wells.
-
Add the Sfp-PPTase enzyme.
-
Initiate the reaction by adding the rhodamine-labeled CoA and BHQ2-labeled peptide.
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction in the presence of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Indigoidine Synthesis Reporter Assay
This is a flexible biochemical assay for evaluating PPTase activity and inhibition.
Principle: This assay uses the non-ribosomal peptide synthetase BpsA, which produces the blue pigment indigoidine. BpsA is inactive in its apo form and requires activation by a PPTase. The rate of indigoidine synthesis is directly proportional to the PPTase activity.[7][8]
Protocol:
-
Reagents:
-
Reaction buffer: 100 mM sodium phosphate (pH 7.8), 5 mM ATP, 20 mM MgCl₂, 8 mM L-glutamine.
-
PPTase enzyme.
-
Apo-BpsA.
-
Test compound.
-
-
Procedure:
-
Combine the reaction buffer, PPTase, and test compound in a 96-well plate.
-
Initiate the reaction by adding apo-BpsA.
-
Monitor the formation of indigoidine by measuring the absorbance at a specific wavelength (e.g., 600 nm) over time.[8]
-
-
Data Analysis:
-
Calculate the initial rate of indigoidine formation.
-
Determine the percent inhibition and subsequently the IC50 value.
-
Visualizing the Evaluation Workflow
The following diagrams illustrate the key processes involved in evaluating the specificity of a PPTase inhibitor like this compound.
Caption: General mechanism of PPTase-mediated activation of carrier proteins.
Caption: Workflow for evaluating the specificity of a PPTase inhibitor.
Conclusion
The available data strongly support this compound as a highly specific and potent inhibitor of bacterial Sfp-type PPTase. Its negligible activity against the human orthologue, coupled with a lack of cytotoxicity at effective concentrations, underscores its potential as a lead compound for the development of novel antibacterial therapeutics. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the discovery of new PPTase inhibitors.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy to discover inhibitors of Bacillus subtilis surfactin-type phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of ML267's Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphopantetheinyl transferase (PPTase) inhibitor ML267 with alternative compounds. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and its Target
This compound is a potent, small-molecule inhibitor of bacterial phosphopantetheinyl transferases (PPTases)[1][2][3]. PPTases are essential enzymes in bacteria that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides[1]. By inhibiting PPTase, this compound disrupts these critical metabolic pathways, leading to antibacterial effects, particularly against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. The primary target of this compound is the Sfp-type PPTase, with a reported half-maximal inhibitory concentration (IC50) of 0.29 µM[3]. It also exhibits inhibitory activity against AcpS-type PPTase with an IC50 of 8.1 µM[3].
Comparative Analysis of PPTase Inhibitors
To provide a comprehensive evaluation of this compound, its inhibitory potency is compared with other known PPTase inhibitors. The following table summarizes the available quantitative data. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions and specific PPTase enzymes used in the assays.
| Inhibitor | Target PPTase | IC50 (µM) | Assay Type | Reference |
| This compound | Sfp (Bacillus subtilis) | 0.29 | qHTS | [3] |
| AcpS (Escherichia coli) | 8.1 | qHTS | [3] | |
| Wyeth Compound 16 | Sfp (Bacillus subtilis) | >100 (inactive) | Primary Screen | [1] |
| Aminido-urea 8918 | PptT (Mycobacterium tuberculosis) | 2.3 | BpsA Assay | |
| PptT (Mycobacterium tuberculosis) | 0.23 | FP Assay | ||
| PptAb (Mycobacterium abscessus) | nM range | In vitro conversion assay | ||
| SCH 538415 | AcpS | - | HTS |
Note: To date, independent verification of the IC50 value for this compound from a source other than the initial discovery report has not been identified in the public literature. The data for Wyeth Compound 16 indicates it was inactive in the primary screen against Sfp-PPTase when re-evaluated alongside this compound[1].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for inhibitor screening, the following diagrams are provided.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Inhibitors of Bacterial Fatty Acid Synthesis: Alternatives to ML267
For researchers, scientists, and drug development professionals investigating bacterial fatty acid synthesis (FASII), the selection of an appropriate chemical probe is critical. ML267 has been identified as a novel inhibitor of the Sfp phosphopantetheinyl transferase (PPTase), an enzyme essential for the activation of fatty acid synthase.[1] This guide provides a comprehensive comparison of this compound with other well-characterized inhibitors of the FASII pathway, offering a detailed analysis of their performance based on available experimental data.
The bacterial FASII pathway is a validated and attractive target for the development of new antibacterial agents due to its essential role in building bacterial cell membranes and its significant differences from the mammalian type I fatty acid synthesis (FASI) system.[2][3][4][5][6][7][8][9] This guide will explore the mechanisms, potency, and experimental protocols for this compound and its key alternatives, including triclosan, afabicin, cerulenin, and platensimycin/platencin.
Mechanism of Action Overview
Inhibitors of the FASII pathway target various enzymes crucial for the elongation of fatty acid chains. A simplified overview of the pathway and the targets of the inhibitors discussed in this guide is presented below.
Quantitative Comparison of Inhibitors
The following tables summarize the in vitro potency of this compound and its alternatives against their respective enzymatic targets (IC50 values) and against whole bacterial cells (Minimum Inhibitory Concentration, MIC values). It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Enzyme Inhibition (IC50)
| Inhibitor | Target Enzyme | Organism | IC50 | Reference |
| This compound | Sfp PPTase | Bacillus subtilis | 290 nM | [1] |
| Triclosan | FabI | Escherichia coli | 2 µM | [10] |
| FabI | Staphylococcus aureus | 52 nM | [11] | |
| Afabicin (Debio 1452) | FabI | Staphylococcus aureus | - | - |
| Cerulenin | FabF | Escherichia coli | - | - |
| FabH | Escherichia coli | - | - | |
| Platensimycin | FabF | Staphylococcus aureus | 48 nM | [12][13] |
| FabF | Escherichia coli | 160 nM | [13] | |
| FabH | Staphylococcus aureus | 67 µM | [12][13] | |
| Platencin | FabF | Staphylococcus aureus | 4.6 µM | [12] |
| FabH | Staphylococcus aureus | 9.2 µM | [12] |
Table 2: Antibacterial Activity (MIC)
| Inhibitor | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus (MRSA) | 3.4 | [1] |
| Bacillus subtilis 168 | - | [1] | |
| Triclosan | Staphylococcus aureus (MRSA) | 100 ng/mL | [14] |
| Escherichia coli | 200 ng/mL | [14] | |
| Staphylococcus aureus (reference strain) | 0.5 | [15][16] | |
| Escherichia coli (reference strain) | 0.5 - 1 | [16] | |
| Afabicin (Debio 1452) | Staphylococcus aureus (MSSA) | MIC90: ≤0.015 | [17] |
| Staphylococcus aureus (MRSA) | MIC90: ≤0.015 | [17] | |
| Staphylococcus aureus (872 clinical isolates) | MIC90: 0.016 | [18] | |
| Cerulenin | Mycobacterium tuberculosis | 1.5 - 12.5 | [19][20] |
| Trichophyton rubrum | 125 | [7] | |
| Platensimycin | Staphylococcus aureus (MRSA) | < 1.0 | [13] |
| Enterococci (VRE) | < 1.0 | [13] | |
| Staphylococcus aureus ATCC 25923 | 0.5 | [21] | |
| Platencin | Enterococcus faecium (VRE) | <0.06 | [1][5] |
| Escherichia coli (efflux-negative) | 2 | [1][5] | |
| Streptococcus pneumoniae | 4 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for key assays used to evaluate the inhibitors discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[2][20][22][23][24][25][26]
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Microtiter Plates: a. Aseptically dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate. b. In the first well of a row, add 100 µL of the stock solution of the test inhibitor (e.g., this compound) to achieve the desired starting concentration. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the inhibitor. d. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the well is clear).
Protocol 2: Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a general method for determining the IC50 of an inhibitor against a specific enzyme in the FASII pathway, such as FabI.[6][26][27][28]
1. Reagents and Buffers:
- Assay Buffer: e.g., 50 mM potassium phosphate pH 7.5, 150 mM NaCl, 1 M potassium glutamate, 8% glycerol.
- Enzyme: Purified target enzyme (e.g., FabI) at a suitable concentration (e.g., 10 nM).
- Substrate: e.g., trans-2-crotonoyl-CoA or another suitable enoyl-ACP substrate.
- Cofactor: NADH or NADPH.
- Inhibitor: Test compound (e.g., triclosan) at various concentrations.
2. Assay Procedure: a. Set up reactions in a 96-well UV-transparent microplate. b. To each well, add the assay buffer, cofactor, and the inhibitor at the desired concentration. c. Initiate the reaction by adding the enzyme and the substrate. d. Immediately place the plate in a spectrophotometer capable of kinetic readings. e. Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH/NADPH) over time at a constant temperature (e.g., 37°C).
3. Data Analysis: a. Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration. b. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 3: Sfp Phosphopantetheinyl Transferase (PPTase) Inhibition Assay
This fluorescence polarization-based assay is suitable for identifying and characterizing inhibitors of Sfp PPTase, the target of this compound.[27]
1. Reagents and Buffers:
- PPTase Reaction Buffer: e.g., 72 mM HEPES pH 7.6, 1.43 mg/mL BSA, 0.0143% Tween-20.
- Enzyme: Purified Sfp PPTase (e.g., 143 nM).
- Substrates: Carrier protein (e.g., 50 µM VibB) and a fluorescently labeled Coenzyme A (e.g., 25 µM rhodamine-CoA).
- Inhibitor: Test compound (e.g., this compound) at various concentrations.
2. Assay Procedure: a. In a 96-well black microplate, add the inhibitor in DMSO. b. Add the Sfp PPTase in the reaction buffer and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding the substrate mix (carrier protein and rhodamine-CoA). d. Incubate the plate for a defined period to allow the reaction to proceed. e. Measure the fluorescence polarization using a suitable plate reader.
3. Data Analysis: a. The transfer of the fluorescently labeled phosphopantetheinyl group from CoA to the larger carrier protein results in an increase in fluorescence polarization. b. The inhibitory activity is determined by the reduction in the fluorescence polarization signal in the presence of the inhibitor. c. Calculate the IC50 value as described in the previous protocol.
Visualizing Experimental and Logical Workflows
The following diagrams, created using Graphviz, illustrate a typical experimental workflow for comparing FASII inhibitors and the logical relationships in the bacterial fatty acid synthesis pathway.
Conclusion
The study of bacterial fatty acid synthesis is a promising avenue for the discovery of novel antibiotics. While this compound presents a unique mechanism of action by targeting Sfp PPTase, several other potent inhibitors targeting different enzymes in the FASII pathway offer valuable tools for researchers. Triclosan and afabicin are well-characterized FabI inhibitors, with afabicin showing particular promise in clinical development. Cerulenin and platensimycin/platencin provide effective means to probe the function of the condensing enzymes FabB, FabF, and FabH.
The choice of inhibitor will depend on the specific research question, the bacterial species of interest, and the desired spectrum of activity. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions and for designing rigorous experiments to further elucidate the intricacies of bacterial fatty acid synthesis and to advance the development of new antibacterial therapies.
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of fatty acid synthesis in prokaryotes and eukaryotes as anti-infective, anticancer and anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is Bacterial Fatty Acid Synthesis a Valid Target for Antibacterial Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is bacterial fatty acid synthesis a valid target for antibacterial drug discovery? | Semantic Scholar [semanticscholar.org]
- 18. scielo.br [scielo.br]
- 19. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of antimicrobial activity [protocols.io]
- 21. mdpi.com [mdpi.com]
- 22. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibiting Bacterial Fatty Acid Synthesis* | Semantic Scholar [semanticscholar.org]
- 24. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 25. actascientific.com [actascientific.com]
- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ML267
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of ML267, a potent inhibitor of bacterial phosphopantetheinyl transferase. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The information provided here is based on general best practices for hazardous chemical waste and should be adapted to meet your specific institutional and local regulations.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Chemical safety goggles
-
Chemically resistant gloves (e.g., nitrile)
-
A laboratory coat
II. Waste Characterization and Segregation
Hazard Classification: this compound should be treated as hazardous chemical waste. Due to its complex organic structure containing piperazine and carbothioamide moieties, it may possess unknown toxicological and ecotoxicological properties.
Waste Segregation: To prevent potentially hazardous reactions, it is crucial to segregate this compound waste from other waste streams.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste unless explicitly permitted by your EHS department.
III. Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. The recommended method of disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Use a designated, chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Include the full chemical name: "4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (this compound) ".
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
IV. Spill Management
In the event of an this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect: Place all contaminated absorbent material and any contaminated PPE into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent. Collect all cleaning materials as hazardous waste.
V. Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal.
-
Triple Rinse: Rinse the empty container with a suitable solvent at least three times.
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: Once thoroughly decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines. It is good practice to deface the label and/or puncture the container to prevent reuse.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Container Material | High-Density Polyethylene (HDPE) or Glass |
| Container Labeling | "Hazardous Waste", Full Chemical Name, Constituents & Concentrations, Accumulation Start Date |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility.[1] |
| Spill Cleanup Absorbent | Inert material (e.g., vermiculite, sand) |
| Empty Container Cleaning | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols for methodologies related to the application of this compound. The disposal procedures outlined above are a critical final step in the experimental workflow.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling ML267
For researchers, scientists, and drug development professionals working with ML267, a potent Sfp-PPTases inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on safety data for structurally similar compounds, including trifluoromethylpyridine and piperazine derivatives. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain the official SDS from the supplier if possible.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat must be worn, ensuring complete skin coverage. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Procedures
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh paper or in a suitable container to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
General Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Waste Identification: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, are considered hazardous waste.
-
Segregation: Collect all this compound waste separately from other waste streams. Specifically, halogenated organic waste should be segregated from non-halogenated waste.[1]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: The recommended method for the disposal of halogenated organic compounds like those structurally similar to this compound is incineration by a licensed hazardous waste disposal company.[2][3] This process requires specific conditions to prevent the formation of toxic byproducts.[2] Contact your institution's EHS department to arrange for pickup and disposal.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the operational workflow, the following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
